2-Methoxy-N-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxy-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZWULOUXYKBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374852 | |
| Record name | 2-Methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10541-78-3 | |
| Record name | 2-Methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-N-methylaniline, also known as N-Methyl-o-anisidine, is an aromatic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a methoxy and a secondary amine substituent on a benzene ring, imparts specific reactivity and properties that are of interest to the discerning chemist. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and safety information.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | N-Methyl-o-anisidine, N-Methyl-2-anisidine, (2-methoxy-phenyl)-methyl-amine | [3] |
| CAS Number | 10541-78-3 | [4] |
| Molecular Formula | C₈H₁₁NO | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Appearance | Colorless to brown viscous liquid or solid | [3] |
| Melting Point | 30-34 °C | [4] |
| Boiling Point | 207.9 ± 13.0 °C at 760 mmHg | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [6] |
| Solubility | While specific quantitative data is not readily available, anilines are generally soluble in many common organic solvents such as dichloromethane, ethyl acetate, and methanol. | [7] |
| LogP | 1.81 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| 6.95 | t | 1H | Ar-H | |
| 6.82 | d | 1H | Ar-H | |
| 6.72 | t | 1H | Ar-H | |
| 6.66 | d | 1H | Ar-H | |
| 4.28 | s | 1H | N-H | |
| 3.89 | s | 3H | O-CH₃ | |
| 2.91 | s | 3H | N-CH₃ |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) | Assignment |
| 146.80 | Ar-C | |
| 139.29 | Ar-C | |
| 121.25 | Ar-C | |
| 116.19 | Ar-C | |
| 109.18 | Ar-C | |
| 109.18 | Ar-C | |
| 55.28 | O-CH₃ | |
| 30.26 | N-CH₃ |
Note: NMR data is based on reported values and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3411 | Medium | N-H stretch |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1600, ~1500 | Strong | Aromatic C=C stretch |
| ~1240 | Strong | Aryl-O stretch (asymmetric) |
| ~1030 | Strong | Aryl-O stretch (symmetric) |
Note: IR data is interpreted from general aniline spectra and may have slight variations.[8]
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
| m/z | Interpretation |
| 137 | Molecular ion [M]⁺ |
| 122 | [M - CH₃]⁺ |
| 106 | [M - OCH₃]⁺ |
| 94 | [M - CH₃ - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Fragmentation patterns are predicted based on typical aniline derivatives.
Synthesis and Purification
A common and effective method for the synthesis of this compound is through the N-methylation of 2-methoxyaniline (o-anisidine).
Experimental Protocol: Synthesis
This protocol describes the N-methylation of 2-methoxyaniline using methanol in the presence of an iridium catalyst.
Materials:
-
2-methoxyaniline
-
Methanol
-
2-Arylbenzo[d]oxazole NHC-Ir(III) complex (catalyst)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-methoxyaniline (1 equivalent) in the anhydrous solvent.
-
Add the 2-Arylbenzo[d]oxazole NHC-Ir(III) catalyst (typically 1-5 mol%).
-
Add methanol (as the methylating agent, typically in excess).
-
Seal the flask and heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
Experimental Protocol: Purification
The crude product can be purified by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: Petroleum Ether (PE) / Ethyl Acetate (EtOAc) mixture (e.g., 50:1 v/v)
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with the PE/EtOAc mixture, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the eluent under reduced pressure to yield purified this compound.
Reactivity and Stability
Reactivity
The reactivity of this compound is primarily governed by the interplay of the electron-donating methoxy and N-methylamino groups.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions.[2] However, the bulky methoxy group at the ortho position may sterically hinder substitution at one of the ortho sites. The methoxy group is also an activating, ortho, para-director. Due to the strong activation, reactions such as halogenation can proceed rapidly and may lead to polysubstitution.[6] Friedel-Crafts reactions are generally unsuccessful with anilines due to the reaction of the Lewis acid catalyst with the basic amino group.[2]
-
Basicity: The lone pair of electrons on the nitrogen atom makes this compound basic. It will react with acids to form the corresponding ammonium salt.
-
Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[7] The oxidation can occur upon exposure to air and light.
Stability
This compound should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents and strong acids. Over time, and with exposure to air and light, the compound may darken due to the formation of oxidation products.[7]
Applications in Drug Development
While this compound itself is not typically an active pharmaceutical ingredient, it is a key building block in the synthesis of various pharmaceutical compounds. Its structure is incorporated into larger molecules to modulate their biological activity, solubility, and other pharmacokinetic properties. At present, there is no specific information available in the searched literature linking this compound to direct interactions with biological signaling pathways. Its primary role in drug development is as a synthetic intermediate.
Safety Information
It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Sensitization (Category 1) | GHS07 | Warning | H317: May cause an allergic skin reaction |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[2]
-
P363: Wash contaminated clothing before reuse.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[6]
-
Skin Protection: Chemical resistant gloves (e.g., nitrile rubber) and a lab coat.[6]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[6]
Conclusion
This compound is a versatile chemical intermediate with well-defined physical and spectroscopic properties. Its synthesis and purification can be achieved through established laboratory procedures. A thorough understanding of its reactivity and safe handling practices is essential for its effective use in research and development, particularly in the synthesis of novel compounds for the pharmaceutical and other chemical industries. While its direct biological activity is not extensively documented, its role as a precursor to more complex molecules underscores its importance in the field of organic chemistry.
References
An In-Depth Technical Guide to 2-Methoxy-N-methylaniline (CAS 10541-78-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-N-methylaniline, also known as N-Methyl-o-anisidine, is an aromatic organic compound with the CAS number 10541-78-3.[1][2] Its structure, featuring a benzene ring substituted with a methoxy group and an N-methylated amino group, makes it a valuable intermediate in various chemical syntheses.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for professionals in research and development. The presence of both a methoxy and an N-methyl aniline functional group characterizes this compound, which typically appears as a colorless to pale yellow liquid or a solid, depending on its purity and the ambient temperature.[2] Its aromatic nature makes it a key component in the synthesis of dyes and as an intermediate in broader organic synthesis, particularly in the development of pharmaceuticals.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [3][4][5] |
| Molecular Weight | 137.18 g/mol | [3][4][5] |
| CAS Number | 10541-78-3 | [3][4][5] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Melting Point | 30-34 °C | [1] |
| Boiling Point | 207.9 ± 13.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Flash Point | 98 °C (208.4 °F) - closed cup | [3] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [2] |
| logP | 1.81 | |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C |
Spectral Data
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.4 Hz (1H), 6.72 (t, J = 7.7 Hz, 1H), 6.66 (d, J = 7.7 Hz, 1H), 4.28 (s, 1H), 3.89 (s, 3H), 2.91 (s, 3H)[6] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 146.80 (s), 139.29 (s), 121.25 (s), 116.19 (s), 109.18 (d, J = 8.7 Hz), 55.28 (s), 30.26 (s)[6] |
| GC-MS (m/z) | 137.08 (calc. 137.11)[6] |
Synthesis and Experimental Protocols
This compound is typically synthesized via the N-methylation of 2-methoxyaniline (o-anisidine). Several methods can be employed for this transformation, with reductive amination being a common and efficient approach.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is adapted from general methods for the N-methylation of anilines using formaldehyde and a reducing agent.[7]
Materials:
-
2-Methoxyaniline (o-anisidine)
-
Formaldehyde (37% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-methoxyaniline (10 mmol, 1.23 g) in methanol (25 mL).[7]
-
Aldehyde Addition: To the stirred solution, add aqueous formaldehyde (37% solution, 12 mmol, 1.0 mL).[7]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Reduction: Cool the reaction mixture to 0°C in an ice bath.[7]
-
Reducing Agent Addition: Slowly and portion-wise, add sodium borohydride (15 mmol, 0.57 g) over approximately 30 minutes, ensuring the temperature remains below 10°C.[7]
-
Reaction Completion: After the addition is complete, remove the ice bath and continue stirring the reaction at room temperature for an additional 2-3 hours.[7]
-
Quenching: Carefully and slowly add water (20 mL) to the reaction mixture to quench the excess sodium borohydride.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).[7]
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and then filter.[7]
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[7]
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.[8]
Caption: Synthesis and application workflow of this compound.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and dye industries.[1][2]
-
Pharmaceutical Synthesis: Substituted anilines are crucial structural motifs in many drug candidates.[9] this compound's structure allows for its incorporation into more complex molecules with potential biological activity. It can be used in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds, a key step in the synthesis of many pharmaceutical compounds.[8] While specific signaling pathways directly involving this compound are not extensively documented, its role as a precursor to bioactive molecules is well-established. The strategic placement of substituents on the aniline ring is a critical aspect of medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[9]
-
Dye Synthesis: Aromatic amines are fundamental precursors in the synthesis of azo dyes.[7] The amino group of this compound can be diazotized and then coupled with various aromatic compounds to produce a wide range of colored dyes.[7][10] The methoxy and methyl substituents on the aniline ring can influence the color, solubility, and fastness properties of the resulting dyes.
Safety, Handling, and Storage
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[4] It is essential to handle this compound with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[4] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: If handling outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.[3]
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep in a dark place under an inert atmosphere at room temperature.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and dyes. Its unique substitution pattern provides a useful scaffold for the construction of more complex molecules. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and development.
References
- 1. 2-METHOXY-N-METHYANILINE | 10541-78-3 [chemicalbook.com]
- 2. CAS 10541-78-3: 2-METHOXY-N-METHYANILINE | CymitQuimica [cymitquimica.com]
- 3. 2-メトキシ-N-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C8H11NO | CID 2759579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 7. scialert.net [scialert.net]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. impactfactor.org [impactfactor.org]
physical and chemical properties of 2-Methoxy-N-methylaniline.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-N-methylaniline (CAS No. 10541-78-3), a versatile intermediate in organic synthesis. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and material science.
Core Properties and Data
This compound, also known as N-methyl-o-anisidine, is an aromatic amine characterized by a methoxy and a methylamino group substituted on a benzene ring. Its structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.
Physical Properties
The physical characteristics of this compound are summarized in the table below. The compound is a solid at standard room temperature, with a melting point just above it.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][3] |
| Appearance | Pale yellow solid | [4] |
| Melting Point | 30-34 °C | [3][4] |
| Boiling Point | 207.9 ± 13.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Flash Point | 98 °C (208.4 °F) - closed cup | [3] |
| Solubility | The related compound o-anisidine is soluble in ethanol, ether, and chloroform, and slightly soluble in water. It is anticipated that this compound exhibits similar solubility. | [5] |
Chemical and Spectroscopic Properties
Key chemical identifiers and predicted spectroscopic data are provided for the unambiguous identification and characterization of the molecule.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 10541-78-3 | [2][6] |
| Synonyms | N-Methyl-o-anisidine, N-Methyl-2-anisidine, Benzenamine, 2-methoxy-N-methyl- | [2] |
| pKa (Predicted) | 4.80 ± 0.10 | [4] |
| XLogP3 | 2.2 | [1] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the N-methylation of its primary amine precursor, 2-methoxyaniline (o-anisidine). A general and effective method for this transformation is reductive amination.
Synthesis of this compound via Reductive Amination
This protocol details the synthesis of this compound from 2-methoxyaniline and formaldehyde, using sodium borohydride as the reducing agent.
Materials:
-
2-Methoxyaniline (o-anisidine)
-
Methanol (MeOH)
-
Aqueous formaldehyde (37% solution)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2-methoxyaniline (e.g., 10.0 g, 81.2 mmol) in methanol (100 mL). Stir the solution at room temperature until the aniline is completely dissolved.
-
Imine Formation: To the stirred solution, add aqueous formaldehyde (37% solution, 7.4 mL, 97.4 mmol). Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (4.6 g, 121.8 mmol) portion-wise over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction Completion: After the complete addition of NaBH₄, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water (50 mL) to decompose any excess sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure product.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and the key relationships in the experimental process.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Key reagent relationships in the synthesis of this compound.
References
- 1. This compound | C8H11NO | CID 2759579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound 97 10541-78-3 [sigmaaldrich.com]
- 4. 2-METHOXY-N-METHYANILINE | 10541-78-3 [amp.chemicalbook.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. 2-METHOXY-N-METHYANILINE | 10541-78-3 [chemicalbook.com]
An In-Depth Technical Guide to 2-Methoxy-N-methylaniline
Abstract: This document provides a comprehensive technical overview of 2-Methoxy-N-methylaniline (CAS No. 10541-78-3), a key organic intermediate. It details the compound's structural formula, physicochemical properties, and spectroscopic data. Furthermore, this guide presents detailed experimental protocols for its synthesis and characterization, alongside essential safety and handling information. The content is structured to serve as a critical resource for researchers, scientists, and professionals engaged in chemical synthesis and drug development.
Chemical Structure and Identification
This compound, also known as N-methyl-o-anisidine, is an aromatic amine derivative. Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a methylamino group (-NHCH₃) at positions 2 and 1, respectively.
Figure 1: 2D Structural Representation of this compound
The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | N-methyl-o-anisidine, N-Methyl-2-anisidine, Benzenamine, 2-methoxy-N-methyl-[2][3][4] |
| CAS Number | 10541-78-3[1][2][3][4][5][6] |
| Molecular Formula | C₈H₁₁NO[1][2][3][4][5][6] |
| Molecular Weight | 137.18 g/mol [1][2][5][6] |
| SMILES | CNc1ccccc1OC[5] |
| InChI | 1S/C8H11NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3[1][3][4][5] |
| InChIKey | KNZWULOUXYKBLH-UHFFFAOYSA-N[1][3][4][5] |
Physicochemical Properties
This section tabulates the key physical and chemical properties of this compound.
| Property | Value |
| Appearance | Pale yellow solid or liquid[3][4] |
| Melting Point | 30-34 °C[2][4][5] |
| Boiling Point | 207.9 ± 13.0 °C at 760 mmHg[2] |
| Density | 1.0 ± 0.1 g/cm³[2] |
| Flash Point | 98 °C (closed cup)[5] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C[2] |
| LogP | 1.81[2] |
| pKa | 4.80 ± 0.10 (Predicted)[4] |
Spectroscopic Data
The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques. Key data are summarized below.
| Spectrum Type | Data Highlights |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 6.89 (t, J = 7.4 Hz, 1H), 6.72 (t, J = 7.7 Hz, 1H), 6.66 (d, J = 7.7 Hz, 1H), 4.28 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 2.91 (s, 3H, NCH₃).[7] |
| ¹³C NMR | (101 MHz, CDCl₃) δ (ppm): 146.80, 139.29, 121.25, 116.19, 109.18, 55.28, 30.26.[7] |
| Mass Spec. (GC-MS) | m/z: 137.08 (Calculated: 137.11)[7] |
| Infrared (IR) | Vapor phase IR spectral data are available for this compound.[1] |
Experimental Protocols
A common method for synthesizing this compound is the N-methylation of 2-methoxyaniline (o-anisidine) using methanol as a methylating agent over a heterogeneous catalyst.
Principle: The reaction proceeds via a borrowing hydrogen mechanism, where the catalyst facilitates the dehydrogenation of methanol to formaldehyde, which then reacts with the primary amine to form an imine. Subsequent reduction of the imine yields the desired N-methylated product.
Materials:
-
2-Methoxyaniline (o-anisidine)
-
Methanol (reagent and solvent)
-
Heterogeneous Catalyst (e.g., Ni/ZnAlOx)[8]
-
Inert Gas (Nitrogen or Argon)
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether (PE)
-
Sodium Sulfate (Na₂SO₄)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Activation: The catalyst is prepared and activated as per literature procedures (e.g., calcination followed by reduction under H₂/Ar).[8]
-
Reactor Charging: To a high-pressure autoclave, add 2-methoxyaniline (1.0 mmol), the activated catalyst (e.g., 40 mg), and methanol (10 mL).[8]
-
Inerting: Seal the reactor and purge several times with an inert gas (e.g., Nitrogen) to remove air. Pressurize the reactor to the desired pressure (e.g., 1 MPa N₂).[8]
-
Reaction: Heat the mixture to the reaction temperature (e.g., 160 °C) with constant stirring.[8] Monitor the reaction progress by taking aliquots and analyzing via GC-MS.
-
Work-up: After completion (typically 16-24 hours), cool the reactor to room temperature and vent the pressure.
-
Purification: Filter the reaction mixture to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure to remove excess methanol. The resulting crude oil is purified by silica gel column chromatography using an appropriate eluent system (e.g., Petroleum Ether/Ethyl Acetate, 50:1) to yield pure this compound.[7]
-
Drying: Combine the pure fractions, remove the solvent in vacuo, and dry the final product over anhydrous Na₂SO₄.
Figure 2: General workflow for the synthesis and purification of this compound.
The identity and purity of the synthesized product must be rigorously confirmed.
Procedure:
-
Thin-Layer Chromatography (TLC): Initially, assess the purity of the column fractions and the final product against the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular weight of the product (m/z 137) and determine its purity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the precise molecular structure. The resulting spectra should match the reference data.[7]
-
Infrared (IR) Spectroscopy: Use IR spectroscopy to identify characteristic functional groups.
Figure 3: Logical workflow for the analytical characterization of the final product.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard Class | Details |
| GHS Pictogram | GHS07 (Exclamation Mark)[4][5] |
| Signal Word | Warning [4][5] |
| Hazard Statements | H302: Harmful if swallowed.[1][5] H317: May cause an allergic skin reaction.[1][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P272: Contaminated work clothing should not be allowed out of the workplace.[5] P280: Wear protective gloves/eye protection/face protection.[5] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5] |
| Storage | Keep in a dark, cool, dry, and well-ventilated place.[4][9] Store under an inert atmosphere.[4] |
| Personal Protective Eq. | Use N95 (US) dust mask, chemical safety goggles, and gloves.[5] |
Applications
As an organic synthesis intermediate, this compound serves as a building block for more complex molecules. Its primary applications are in the synthesis of pharmaceuticals and agrochemicals, where the substituted aniline moiety is a common feature in bioactive compounds.[4]
References
- 1. This compound | C8H11NO | CID 2759579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:10541-78-3 | Chemsrc [chemsrc.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2-METHOXY-N-METHYANILINE | 10541-78-3 [chemicalbook.com]
- 5. This compound 97 10541-78-3 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Methoxy-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-N-methylaniline, a significant chemical intermediate in various fields, including pharmaceutical and dye industries. This document details its chemical properties, synthesis protocols, and potential metabolic pathways, presenting data in a structured and accessible format for scientific professionals.
Chemical Identity and Properties
The formal IUPAC name for this compound is this compound.[1] It is also commonly known by synonyms such as N-Methyl-o-anisidine and (2-methoxyphenyl)methylamine.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 10541-78-3 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₁NO | [1][2][4][5] |
| Molecular Weight | 137.18 g/mol | [1][3][4][5] |
| Appearance | Liquid | [2] |
| Melting Point | 30-34 °C | [3][5] |
| Flash Point | 98 °C (closed cup) | [3][5] |
| Purity (Typical) | 97-98% | [2][3] |
| InChI Key | KNZWULOUXYKBLH-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CNC1=CC=CC=C1OC | [1][3] |
Table 2: Safety Information
| Hazard Statement | GHS Classification | Precautionary Codes |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264, P270, P301+P312, P330, P501 |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | P261, P272, P280, P302+P352, P333+P317, P362+P364 |
Data aggregated from ECHA C&L Inventory notifications.[1][3]
Synthesis Methodologies
The N-methylation of anilines is a fundamental transformation in organic synthesis.[6] Several methods are established for the synthesis of this compound, primarily through the methylation of 2-methoxyaniline (o-anisidine).
Reductive amination is a widely used and efficient method for N-methylation.[6] This process involves the reaction of 2-methoxyaniline with formaldehyde to form an intermediate imine, which is subsequently reduced in-situ to the desired secondary amine.
Materials:
-
2-Methoxyaniline (1.0 equiv.)
-
Formaldehyde (37% in H₂O, 1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-methoxyaniline in dichloroethane, add formaldehyde.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in portions over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
A more recent, greener approach involves the use of methanol as a methylating agent over a heterogeneous catalyst, such as Nickel-based catalysts.[7]
Materials:
-
Aniline (e.g., 2-methoxyaniline) (1.0 mmol)
-
Methanol (10 mL)
-
Ni/ZnAlOx catalyst (40 mg)
-
Sodium hydroxide (NaOH) (0.25 equiv., optional base)
-
Nitrogen (N₂) gas
Procedure:
-
Add 2-methoxyaniline, the Ni/ZnAlOx catalyst, and methanol to a 50 mL autoclave equipped with a magnetic stirrer. If a base is used, add NaOH.[7]
-
Purge the autoclave with nitrogen gas five times to remove air, then charge with 1 MPa of N₂.[7]
-
Heat the reaction to 160 °C and stir at 1000 rpm for 16-24 hours.[7]
-
After cooling to room temperature, analyze the reaction mixture by GC-MS and GC using an internal standard to determine conversion and yield.[7]
-
The product can be isolated by filtering the catalyst and removing the solvent, followed by purification.
Chemical Reactivity and Electronic Effects
The reactivity of the nitrogen atom in this compound is primarily governed by its nucleophilicity. This is influenced by the electronic effects of the substituents on the aromatic ring.[8] The methoxy group (-OCH₃) at the ortho position is an electron-donating group through resonance, which increases the electron density on the nitrogen atom. The N-methyl group is also electron-donating through an inductive effect. These combined effects make the nitrogen atom in this compound a potent nucleophile.[8]
Caption: Electronic effects influencing the nucleophilicity of this compound.
Potential Metabolic Pathways
While specific metabolic studies on this compound are limited, the metabolism of structurally related aniline derivatives provides a predictive framework. The metabolism of anilines often involves cytochrome P450 (CYP) enzymes.[9] For instance, the metabolism of 2-methoxy-4-nitroaniline primarily proceeds via hydroxylation of the phenyl ring, followed by conjugation with sulfate or glucuronic acid.[10] Similarly, N-nitroso-N-methylaniline metabolism by CYP2B1 involves both denitrosation and alpha-C-hydroxylation.[9]
Based on these precedents, a putative metabolic pathway for this compound would likely involve N-demethylation, O-demethylation, and aromatic hydroxylation, followed by phase II conjugation reactions for excretion.
References
- 1. This compound | C8H11NO | CID 2759579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound 97 10541-78-3 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound 97 10541-78-3 [sigmaaldrich.com]
- 6. This compound | 10541-78-3 | Benchchem [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methoxy-N-methylaniline
This technical guide provides a comprehensive overview of 2-Methoxy-N-methylaniline, a substituted aniline of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its potential applications in medicinal chemistry, supported by relevant data and visualizations.
Core Chemical and Physical Properties
This compound, also known as N-Methyl-o-anisidine, is an organic compound with the chemical formula C₈H₁₁NO.[1][2] Its molecular structure consists of an aniline ring substituted with a methoxy group at the ortho position and a methyl group on the nitrogen atom. This substitution pattern imparts specific chemical properties that make it a useful intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 137.18 g/mol | [2][3] |
| Exact Mass | 137.084063974 Da | [3] |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| CAS Number | 10541-78-3 | [1][2] |
| Appearance | Colorless to pale yellow liquid/oil | [1][4] |
| Melting Point | 30-34 °C | N/A |
| Boiling Point | 115 °C | N/A |
| Density | 1.032±0.06 g/cm³ (Predicted) | N/A |
| Flash Point | 98 °C (208.4 °F) - closed cup | |
| XLogP3 | 2.2 | [3] |
| InChI Key | KNZWULOUXYKBLH-UHFFFAOYSA-N | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound and related compounds, which are crucial for its application in research and development.
A general and efficient procedure for the N-methylation of ortho-substituted aromatic amines, including the synthesis of this compound, utilizes methanol as the methylating agent catalyzed by an iridium complex.[4]
Materials and Equipment:
-
2-Methoxyaniline (o-anisidine)
-
Methanol (reagent and solvent)
-
2-Arylbenzo[d]oxazole NHC-Ir(III) complex (catalyst)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Column chromatography apparatus (Silica gel)
-
Petroleum ether (PE) and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine 2-methoxyaniline with the iridium catalyst in methanol.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 110 °C) for a designated period.
-
Monitoring: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
-
Purification: Purify the resulting crude product by column chromatography on silica gel. A typical eluent system for this separation is a mixture of petroleum ether and ethyl acetate (e.g., 50:1 v/v).[4] The final product, this compound, is obtained as an oil with a reported yield of up to 96%.[4]
The identity and purity of this compound can be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of volatile and semi-volatile organic compounds like substituted anilines.[5][6]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane, methanol).
-
GC Conditions:
-
Column: A capillary column such as a MN-OPTIMA-5-Amin (30 m, 0.25 mm ID, 0.5 µm film thickness) is suitable.[7]
-
Inlet: Split injection at 250 °C.[7]
-
Carrier Gas: Helium.[7]
-
Temperature Program: An example program is: hold at 50 °C for 5 minutes, then ramp to 280 °C at 8 °C/min, and hold for 15 minutes.[7]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: A mass spectrometer operating in full scan mode.
-
-
Data Analysis: The retention time and the mass spectrum of the sample are compared with those of a reference standard. The calculated mass for this compound is 137.11, and a measured m/z of 137.08 has been reported.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ) are approximately: 6.89-6.83 (m, 1H), 6.78 (dd, J = 7.4 Hz, 1H), 6.72 (t, J = 7.7 Hz, 1H), 6.66 (d, J = 7.7 Hz, 1H), 4.28 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 2.91 (s, 3H, NCH₃).[4]
-
¹³C NMR (101 MHz, CDCl₃): The expected chemical shifts (δ) are approximately: 146.80, 139.29, 121.25, 116.19, 109.18, 55.28 (OCH₃), 30.26 (NCH₃).[4]
Applications in Drug Development
Substituted anilines are a crucial class of intermediates in the pharmaceutical industry due to their versatile chemical reactivity and their presence in a wide range of biologically active molecules.[8][9] While anilines can present challenges such as metabolic instability and potential toxicity, their strategic use and modification are central to medicinal chemistry.[8]
3.1. Role as a Pharmacophore and Building Block
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aniline scaffold can be modified to fine-tune the pharmacological properties of a drug candidate, including its bioavailability, solubility, and selectivity for its biological target.[8]
3.2. Potential in Cancer Therapy
Derivatives of substituted anilines have shown significant promise as anticancer agents.[10][11][12]
-
Kinase Inhibitors: 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, which are receptor tyrosine kinases often dysregulated in cancer.[13] Inhibition of these kinases can disrupt signaling pathways involved in tumor growth, survival, and metastasis.
-
Antimicrotubule Agents: Certain 7-anilino triazolopyrimidine compounds act as potent antimicrotubule agents, inhibiting tubulin polymerization.[11][12] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, a key mechanism for many successful chemotherapy drugs.
The following diagram illustrates a conceptual workflow for the integration of a substituted aniline, such as this compound, into a drug discovery pipeline targeting kinase inhibition.
Caption: A conceptual workflow for drug discovery involving substituted anilines.
The following diagram depicts a simplified signaling pathway involving a receptor tyrosine kinase (RTK) like c-Met, which can be targeted by inhibitors derived from substituted anilines.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Safety and Handling
Substituted anilines, including this compound, should be handled with care. It is classified as harmful if swallowed and may cause an allergic skin reaction.[3] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Code | Class |
| Harmful if swallowed | H302 | Acute Toxicity 4 (Oral) |
| May cause an allergic skin reaction | H317 | Skin Sensitization 1 |
This technical guide consolidates the available information on this compound, providing a foundation for its synthesis, characterization, and potential application in research and drug development. The provided protocols and conceptual frameworks are intended to guide further investigation into this and related substituted anilines.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C8H11NO | CID 2759579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. epa.gov [epa.gov]
- 6. d-nb.info [d-nb.info]
- 7. pure.mpg.de [pure.mpg.de]
- 8. cresset-group.com [cresset-group.com]
- 9. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]
- 10. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - ProQuest [proquest.com]
- 12. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 2-Methoxy-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2-Methoxy-N-methylaniline (CAS No. 10541-78-3), a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and dye industries. This document outlines its melting and boiling points, detailed experimental protocols for their determination, and a representative synthetic workflow.
Core Physicochemical Data
The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. The following table summarizes these properties.
| Property | Value | Conditions |
| Melting Point | 30-34 °C | Literature Value[1][2] |
| Boiling Point | 228-230 °C | at 1013 hPa[2] |
| 115 °C | Not specified (likely at reduced pressure)[1] |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental for compound characterization. Below are detailed methodologies for these key experiments.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Beaker
Procedure:
-
Sample Preparation: Approximately 0.5-1 mL of this compound is placed into a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer with the bulb of the thermometer level with the liquid. This assembly is then immersed in a heating bath.
-
Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is discontinued.
-
Reading the Boiling Point: As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Pressure Correction: It is crucial to note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure if necessary.
Synthetic Workflow Visualization
The N-methylation of anilines is a common synthetic transformation. The following diagram illustrates a general workflow for the synthesis of an N-methylaniline derivative from a primary aniline, a process relevant to the production of this compound.
Caption: General workflow for the N-alkylation of a primary aniline.
References
A Comprehensive Technical Review of 2-Methoxy-N-methylaniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-N-methylaniline, also known as N-methyl-o-anisidine, is a substituted aromatic amine that serves as a crucial building block in organic synthesis. Its unique structural features, including a nucleophilic secondary amine and an electron-donating methoxy group on the aromatic ring, make it a valuable precursor for the synthesis of a variety of complex organic molecules. This technical guide provides an in-depth review of this compound, covering its chemical and physical properties, synthesis, and, most notably, its emerging role in the development of targeted therapeutics, particularly kinase inhibitors. The strategic incorporation of this moiety into drug candidates can significantly influence their pharmacological profiles.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10541-78-3 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [2] |
| Appearance | Liquid or pale yellow solid | [1] |
| Melting Point | 30-34 °C | [3] |
| Flash Point | 98 °C (closed cup) | |
| Purity | Typically ≥97% | [1] |
| InChI | InChI=1S/C8H11NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3 | [1] |
| InChIKey | KNZWULOUXYKBLH-UHFFFAOYSA-N | [1] |
| SMILES | CNc1ccccc1OC |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data Highlights | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.24–7.16 (m, 1H), 6.91-6.85 (m, 1H), 6.72 (t, J = 7.7 Hz, 1H), 6.66 (d, J = 7.7 Hz, 1H), 4.28 (s, 1H), 3.89 (s, 3H), 2.91 (s, 3H) | [4] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 146.80 (s), 139.29 (s), 121.25 (s), 116.19 (s), 109.18 (d, J = 8.7 Hz), 55.28 (s), 30.26 (s) | [4] |
| GC-MS (m/z) | 137.08 (calc. 137.11) | [4] |
Synthesis and Reactivity
This compound is typically synthesized via the N-methylation of 2-methoxyaniline (o-anisidine). Various methods can be employed for this transformation, including reductive amination and reactions with methylating agents.
Experimental Protocol 1: Reductive N-methylation of 2-Methoxyaniline
This protocol is a general method adapted for the synthesis of this compound.
Materials:
-
2-Methoxyaniline
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-methoxyaniline (10 mmol) in methanol (25 mL).
-
Imine Formation: Add aqueous formaldehyde (12 mmol) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully and portion-wise, add sodium borohydride (15 mmol) to the stirred solution.
-
Reaction: After the complete addition of the reducing agent, remove the ice bath and continue stirring at room temperature for an additional 2-3 hours.
-
Quenching: Slowly add water (20 mL) to the reaction mixture to quench the excess sodium borohydride.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Experimental Protocol 2: Ruthenium-Catalyzed N-methylation of 2-Methoxyaniline with Methanol
This method utilizes methanol as a C1 source in the presence of a ruthenium catalyst.[5]
Materials:
-
2-Methoxyaniline
-
(DPEPhos)RuCl₂PPh₃ catalyst (or similar Ru-complex)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous methanol (CH₃OH)
-
Schlenk tube
Procedure:
-
Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., 0.5 mol%), 2-methoxyaniline (1.0 mmol), and cesium carbonate (0.5 mmol).[5]
-
Solvent Addition: Add anhydrous methanol (1 mL) to the tube.[5]
-
Reaction: Seal the Schlenk tube and stir the mixture at 140 °C for 12 hours.[5]
-
Work-up: After cooling to room temperature, the reaction mixture can be analyzed and the product isolated and purified using standard techniques such as column chromatography.
Applications in Drug Development
The primary application of this compound in drug development is as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] These receptors are crucial in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.
Derivatives of this compound are incorporated into heterocyclic scaffolds, such as quinazolines and quinolines, to generate potent and selective inhibitors.[7][8] The 4-anilinoquinazoline and 4-anilinoquinoline cores are privileged structures in medicinal chemistry for their ability to bind to the ATP-binding site of kinases.[7]
Synthesis of 4-Anilinoquinazoline Scaffolds
The nucleophilic nitrogen of this compound is crucial for its reaction with chloro-substituted heterocycles, a common strategy for constructing the core of many EGFR inhibitors.
General synthesis of 4-anilinoquinazoline kinase inhibitor cores.
Role in EGFR and VEGFR-2 Inhibition
Quinazoline derivatives synthesized using this compound have shown potent inhibitory activity against EGFR and VEGFR-2.[6] For instance, novel 4-anilinoquinazoline derivatives have been designed as hypoxia-selective dual inhibitors of these kinases.[6] The substitution pattern on the aniline ring, provided by this compound, is critical for achieving high potency and selectivity.
While a specific signaling pathway for a drug derived directly from this compound is not extensively detailed in the literature, the general mechanism of action for 4-anilinoquinazoline-based EGFR inhibitors is well-established. These inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream signaling molecules. This ultimately blocks the activation of pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.
General mechanism of EGFR inhibition by 4-anilinoquinazoline derivatives.
Safety and Handling
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin sensitization | 1 | H317: May cause an allergic skin reaction |
Source: Aggregated GHS information from ECHA C&L Inventory.[2]
Conclusion
This compound is a versatile and valuable building block in organic synthesis with significant potential in drug discovery. Its application in the synthesis of potent kinase inhibitors, particularly for cancer therapy, highlights its importance to medicinal chemists and drug development professionals. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for its effective utilization in the development of novel therapeutics. Further research into derivatives of this compound is likely to yield new and improved drug candidates targeting a range of diseases.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H11NO | CID 2759579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-METHOXY-N-METHYANILINE | 10541-78-3 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
2-Methoxy-N-methylaniline: A Versatile Intermediate in Organic Synthesis
For Immediate Release
Shanghai, China – December 24, 2025 – 2-Methoxy-N-methylaniline, also known as N-methyl-o-anisidine, is a valuable aromatic amine that serves as a versatile intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features, combining a secondary amine and a methoxy group on an aromatic ring, make it a key building block in the pharmaceutical and fine chemical industries. This document provides a detailed overview of its synthesis, key applications with experimental protocols, and spectroscopic data for researchers, scientists, and drug development professionals.
Synthesis of this compound
The primary route for the synthesis of this compound involves the N-methylation of 2-methoxyaniline (o-anisidine). Various methods have been developed to achieve this transformation, with catalytic approaches offering high efficiency and selectivity.
One notable method utilizes an Iridium(I) complex as a catalyst for the N-methylation of 2-methoxyaniline using methanol as the methylating agent. This reaction proceeds with high conversion under specific conditions.
Table 1: Iridium-Catalyzed N-Methylation of 2-Methoxyaniline
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 3 | 150 | 48 | >95 |
Reaction conditions: 2-methoxyaniline (0.5 mmol), Cs2CO3 (50 mol %), methanol (1.5 mL).
A general workflow for the synthesis of N-methylated anilines, adaptable for this compound, is reductive amination. This involves the reaction of the primary amine with an aldehyde, such as formaldehyde, to form an imine, which is then reduced in situ.
Caption: Reductive amination workflow for this compound synthesis.
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.
Synthesis of Quinolines
Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications. While specific protocols starting from this compound are not abundantly available in the literature, general methods for quinoline synthesis, such as the Combes synthesis, can be adapted. This typically involves the reaction of an aniline with a β-diketone under acidic conditions.
Caption: General scheme for Combes quinoline synthesis.
Synthesis of Benzodiazepines
Benzodiazepines are a class of psychoactive drugs. The synthesis of benzodiazepine derivatives can involve the condensation of an o-phenylenediamine with a β-ketoester or other suitable carbonyl compounds. While this compound is not a direct precursor in the most common benzodiazepine syntheses, its derivatives could potentially be utilized in the construction of related fused heterocyclic systems.
Experimental Protocols
Protocol 1: Iridium-Catalyzed N-Methylation of 2-Methoxyaniline
Materials:
-
2-Methoxyaniline
-
Methanol
-
Cesium Carbonate (Cs₂CO₃)
-
[Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
NHC ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
Procedure:
-
To a Schlenk tube under an inert atmosphere, add [Ir(COD)Cl]₂ (0.0075 mmol, 1.5 mol%) and the NHC ligand (0.015 mmol, 3 mol%).
-
Add cesium carbonate (0.25 mmol, 50 mol%) and 2-methoxyaniline (0.5 mmol).
-
Add methanol (1.5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 150 °C in an oil bath for 48 hours with vigorous stirring.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: General Reductive Amination for N-Methylation
Materials:
-
2-Methoxyaniline
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-methoxyaniline (10 mmol) in the chosen solvent (e.g., 50 mL of DCM).
-
Add formaldehyde (12 mmol) to the solution and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH(OAc)₃, 15 mmol) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Predicted δ (ppm): 6.8-7.2 (m, 4H, Ar-H), 4.9 (br s, 1H, NH), 3.8 (s, 3H, OCH₃), 2.8 (s, 3H, NCH₃) |
| ¹³C NMR | Predicted δ (ppm): 148.0, 139.0, 122.0, 121.0, 115.0, 110.0, 55.5, 31.0 |
| IR (cm⁻¹) | Characteristic Peaks: 3400-3300 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1600-1450 (Ar C=C stretch), 1250-1200 (Ar-O stretch) |
Note: The NMR data are predicted values and may vary slightly from experimental results.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel organic compounds. The protocols and data presented here provide a valuable resource for researchers engaged in organic synthesis and drug discovery. Further exploration of its reactivity will undoubtedly lead to the discovery of new and efficient synthetic methodologies for the preparation of complex and biologically important molecules.
2-Methoxy-N-methylaniline: A Versatile Intermediate in Pharmaceutical Synthesis
Application Note AN2025-12-24
Introduction
2-Methoxy-N-methylaniline is a valuable substituted aniline that serves as a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a methoxy group ortho to an N-methylated amine on a benzene ring, provides a unique combination of electronic and steric properties that are advantageous for the construction of complex molecular architectures. This intermediate is particularly useful in the synthesis of kinase inhibitors, antipsychotics, and other therapeutic agents. The presence of the N-methyl group can enhance metabolic stability and modulate the pharmacological activity of the final drug molecule. This document outlines the applications of this compound in pharmaceutical synthesis, providing detailed experimental protocols and quantitative data for key transformations.
Synthetic Applications
This compound is a versatile precursor for the synthesis of a range of pharmaceutical scaffolds. Its nucleophilic nitrogen atom readily participates in coupling reactions, while the aromatic ring can be further functionalized.
1. Synthesis of Kinase Inhibitors:
Substituted anilines are crucial components of many kinase inhibitors, often forming the "hinge-binding" motif that interacts with the ATP-binding site of the kinase. This compound can be utilized in the synthesis of potent and selective kinase inhibitors. For instance, in the development of inhibitors for Casein Kinase 2 (CSNK2A), a related compound, 2-methoxyaniline, was shown to be an effective isosteric replacement for larger heterocyclic systems, improving overall kinase selectivity.[1] The N-methyl group in this compound can further enhance binding affinity and pharmacokinetic properties.
2. Precursor for Heterocyclic Scaffolds:
The aniline moiety is a common starting point for the construction of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[2] Cyclization reactions involving the amine and ortho-methoxy group can be envisioned to form benzoxazine or other related heterocyclic systems.
3. Intermediate in the Synthesis of Bioactive Molecules:
While direct large-scale synthesis of blockbuster drugs from this compound is not widely documented, its structural motifs are present in various bioactive molecules. For example, the related 2-(2-methoxyphenoxy)ethanamine is a key intermediate in the synthesis of the beta-blocker Carvedilol.[3][4][5] Methodologies used for the synthesis and manipulation of this related compound can often be adapted for this compound.
Data Presentation
Table 1: N-Methylation of 2-Methoxyaniline to this compound
| Method | Methylating Agent | Reducing Agent / Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Reductive Amination | Formaldehyde (37% aq.) | Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | ~95% (estimated) | [6] |
| Eschweiler-Clarke | Formaldehyde / Formic Acid | - | Water | Reflux | Variable | [6] |
| Catalytic N-Methylation | Methanol | Ru(II) Complex | - | 140 | High | [7] |
Table 2: Representative Reactions of Substituted Anilines in Pharmaceutical Synthesis
| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |
| Amide Coupling | 4-Fluoro-2-methoxyaniline | Carboxylic Acid, EDCI, HOBt | Amide | >90% | [6] |
| Buchwald-Hartwig Amination | 2-methoxy-5-nitroaniline | Aryl Halide, Pd catalyst, Ligand | Diaryl Amine | 45-55% | [1] |
| Suzuki Coupling | 2,6-diiodopyrazine | (4-(methoxycarbonyl)phenyl)boronic acid | Substituted Pyrazine | Modest | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is adapted from general procedures for the N-methylation of anilines.[6]
1. Materials:
-
2-Methoxyaniline
-
Formaldehyde (37% aqueous solution)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
2. Procedure:
-
In a round-bottom flask, dissolve 2-methoxyaniline (10 mmol, 1.23 g) in methanol (25 mL).
-
Add aqueous formaldehyde solution (12 mmol, 1.0 mL) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (15 mmol, 0.57 g) in small portions, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours.
-
Slowly add water (20 mL) to quench the excess NaBH₄.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Amide Coupling with this compound
This protocol outlines a standard procedure for forming an amide bond, a common linkage in many drug molecules.
1. Materials:
-
This compound
-
Carboxylic acid of interest
-
EDCI·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1 N HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine
-
Anhydrous Na₂SO₄
2. Procedure:
-
Dissolve the carboxylic acid (1.0 mmol), EDCI·HCl (1.2 mmol), and HOBt (1.2 mmol) in DMF (10 mL).
-
Add DIPEA (2.5 mmol) to the mixture and stir for 5 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1 N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization.
Visualizations
Caption: Reductive amination workflow for the synthesis of this compound.
References
- 1. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate | Semantic Scholar [semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. jetir.org [jetir.org]
- 6. benchchem.com [benchchem.com]
- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Methoxy-N-methylaniline in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of azo dyes using 2-Methoxy-N-methylaniline as a key intermediate. Azo dyes are a prominent class of synthetic colorants utilized across various industries, including textiles and pharmaceuticals.[1][2] The protocols outlined below are based on established methods for azo dye synthesis and are adapted for the use of this compound.[3][4]
Introduction
This compound, also known as N-methyl-o-anisidine, is an aromatic amine that serves as a valuable precursor in the synthesis of specialized dyes.[5] Its molecular structure, featuring both a methoxy and an N-methyl group, influences the electronic properties and, consequently, the spectral characteristics of the resulting dyes.[5] The synthesis of azo dyes from this compound follows a two-step process: diazotization of the amine followed by coupling with a suitable aromatic compound.[3] The choice of the coupling agent is critical as it determines the final color and properties of the dye. Common coupling agents include phenols and other aromatic amines.[4]
While some azo dyes have been investigated for their biological activities, including antimicrobial and antifungal properties, it is important to note that certain azo dyes can cleave to form restricted aromatic amines, which may be carcinogenic.[6] Therefore, careful selection of coupling partners and rigorous testing of the final products are essential, particularly for applications in drug development and consumer products.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of azo dyes using this compound. Optimization of reaction conditions may be necessary depending on the specific coupling agent used.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound, a critical intermediate in azo dye synthesis.
Materials:
-
This compound (C₈H₁₁NO)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.[4]
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution with constant stirring. Ensure the temperature remains between 0-5 °C throughout the addition.[4]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes in the ice bath to ensure complete diazotization.
-
The resulting cold diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol details the reaction of the diazonium salt with a coupling agent to form the azo dye. The example below uses 2-naphthol as the coupling agent.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol (C₁₀H₈O)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.[4]
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye should form immediately.[4]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.[4]
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.[4]
-
The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[4]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of an azo dye using this compound and 2-naphthol as the coupling agent. These values are illustrative and may vary based on specific experimental conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.37 g (10 mmol) |
| 2-Naphthol | 1.44 g (10 mmol) |
| Sodium Nitrite | 0.76 g (11 mmol) |
| Reaction Conditions | |
| Diazotization Temperature | 0-5 °C |
| Coupling Temperature | 0-5 °C |
| Reaction Time | 2 hours |
| Product Characterization | |
| Product Name | 1-((2-methoxy-N-methylphenyl)azo)naphthalen-2-ol |
| Appearance | Reddish-brown solid |
| Yield | 85-92% |
| Melting Point | 178-182 °C |
| Purity (by HPLC) | >98% |
| Spectroscopic Data | |
| λmax (in Ethanol) | 485 nm |
Visualizations
Experimental Workflow for Azo Dye Synthesis
The following diagram illustrates the general workflow for the synthesis of azo dyes from this compound.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression and dependency of the key stages in the synthesis process.
References
Application Note: High-Sensitivity GC-MS Analysis of 2-Methoxy-N-methylaniline for Research and Drug Development
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Methoxy-N-methylaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[1] Accurate and precise quantification is crucial for process monitoring, quality control, and impurity profiling in drug development. This protocol outlines the sample preparation, GC-MS parameters, and data analysis procedures for the determination of this compound in organic solvent-based samples. The method demonstrates excellent linearity, sensitivity, and reproducibility, making it suitable for demanding research and industrial applications.
Introduction
This compound, also known as N-methyl-o-anisidine, is an aromatic amine of significant interest in synthetic organic chemistry, particularly in the pharmaceutical and dye industries. Its role as a building block for more complex molecules necessitates reliable analytical methods to ensure the purity of starting materials and to monitor reaction progress. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[2][3] This application note provides a detailed protocol for the GC-MS analysis of this compound, suitable for researchers, scientists, and drug development professionals.
Experimental Protocol
Materials and Reagents
-
This compound (CAS: 10541-78-3): Analytical standard, >98% purity.[4][5]
-
Methanol: HPLC grade or higher.
-
Dichloromethane: GC-MS grade.
-
Anhydrous Sodium Sulfate: ACS grade.
-
Helium: Ultra-high purity (99.999%).
-
Autosampler Vials: 2 mL, with inserts.
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation (Liquid-Liquid Extraction):
This protocol is designed for samples where this compound is present in an aqueous matrix. For samples already in a compatible organic solvent, direct injection after dilution may be possible.
-
Transfer 1 mL of the aqueous sample into a 15 mL centrifuge tube.
-
Add 1 mL of dichloromethane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract into a GC-MS autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The analysis is performed on a standard GC-MS system. The following parameters are recommended and may be optimized for the specific instrument used.
| GC Parameter | Setting |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Parameter | Setting |
| Ion Source Temperature | 230°C |
| Interface Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-200) and Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 min |
Data Presentation
Quantitative Data
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound under the conditions described above.
| Parameter | Value |
| Retention Time (RT) | Approximately 12.5 min |
| Molecular Weight | 137.18 g/mol [4][6] |
| Molecular Ion (M+) | m/z 137 |
| Quantifier Ion (SIM) | m/z 137 |
| Qualifier Ion 1 (SIM) | m/z 122 |
| Qualifier Ion 2 (SIM) | m/z 94 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 137 | 100 | [M]+ (Molecular Ion) |
| 122 | 85 | [M-CH3]+ |
| 106 | 30 | [M-OCH3]+ |
| 94 | 60 | [M-CH3-CO]+ |
| 77 | 45 | [C6H5]+ |
Visualizations
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Fragmentation Pathway
Caption: Proposed fragmentation of this compound in EI-MS.
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound. The described method, utilizing a standard DB-5ms column and electron ionization mass spectrometry, is demonstrated to be a reliable and sensitive approach for the quantification of this important chemical intermediate. The inclusion of detailed experimental parameters, quantitative data, and visual diagrams of the workflow and fragmentation pathway makes this document a valuable resource for researchers, scientists, and drug development professionals requiring accurate and precise analysis of this compound. The protocol can be readily adapted to various laboratory settings and serves as a strong foundation for method development and validation.
References
Application Notes and Protocols: ¹H and ¹³C NMR Spectroscopy of 2-Methoxy-N-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-N-methylaniline is an organic compound with applications in chemical synthesis and pharmaceutical research. A thorough understanding of its structural properties is crucial for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This document provides detailed ¹H and ¹³C NMR spectroscopic data and the experimental protocols for their acquisition for this compound.
Spectroscopic Data
The ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.95 | triplet | 7.6 | 1H | Ar-H |
| 6.82 | doublet | 7.4 | 1H | Ar-H |
| 6.72 | triplet | 7.7 | 1H | Ar-H |
| 6.66 | doublet | 7.7 | 1H | Ar-H |
| 4.28 | singlet | - | 1H | N-H |
| 3.89 | singlet | - | 3H | O-CH₃ |
| 2.91 | singlet | - | 3H | N-CH₃ |
¹³C NMR Spectroscopic Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 146.80 | Ar-C |
| 139.29 | Ar-C |
| 121.25 | Ar-C |
| 116.19 | Ar-C |
| 109.18 | Ar-C |
| 55.28 | O-CH₃ |
| 30.26 | N-CH₃ |
Experimental Workflow
Caption: Experimental workflow for NMR data acquisition and analysis.
Experimental Protocols
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
-
The ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 101 MHz for ¹³C nuclei.[1]
-
The sample was maintained at a constant temperature, typically ambient temperature (around 298 K).
-
¹H NMR Acquisition:
-
A standard single-pulse experiment was used.
-
The spectral width was set to approximately 16 ppm.
-
A relaxation delay of 1-2 seconds was used between scans.
-
A sufficient number of scans (typically 16-64) were averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment was performed to simplify the spectrum to singlets for each unique carbon.
-
The spectral width was set to approximately 240 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) was used.
-
A larger number of scans (typically 1024 or more) were averaged due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing and Analysis
-
The acquired Free Induction Decays (FIDs) were processed using appropriate NMR software (e.g., MestReNova, TopSpin).
-
The FIDs were Fourier transformed to obtain the frequency-domain spectra.
-
Phase and baseline corrections were applied to the spectra.
-
The spectra were referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C.
-
For the ¹H NMR spectrum, the signals were integrated to determine the relative number of protons. Peak picking was performed to identify the chemical shifts and coupling constants.
-
For the ¹³C NMR spectrum, peak picking was performed to determine the chemical shifts of the carbon signals.
-
The chemical shifts, multiplicities, coupling constants, and integrations were then assigned to the corresponding nuclei in the this compound molecule.
References
Application Notes: 2-Methoxy-N-methylaniline Derivatives as Building Blocks for Novel Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2-methoxy-N-methylaniline derivatives as key building blocks in the synthesis of novel agrochemicals, specifically focusing on the development of potent fungicides. The following sections provide an overview of a synthesized compound, its fungicidal activity, and the detailed experimental protocol for its synthesis, offering a practical guide for researchers in the field of crop protection.
Introduction
Aniline derivatives are a well-established class of precursors for a wide range of agrochemicals.[1] Among these, this compound and its substituted analogues are of particular interest due to the electronic and steric properties conferred by the methoxy and N-methyl groups. These features can be strategically exploited to design molecules with specific biological activities. This document focuses on the application of a bromo-substituted derivative of this compound in the synthesis of a novel fungicidal agent.
Application: Synthesis of a Novel CYP51 Inhibitor
A key application of this compound derivatives is in the synthesis of fungicides that target essential fungal enzymes. One such target is lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. Inhibition of CYP51 disrupts the fungal cell membrane, leading to cell death.
A recently developed fungicidal compound, designated SX-6-21 , was synthesized using 4-bromo-2-methoxy-N-methylaniline as a key starting material. This compound is a borneol-containing cinnamic acid derivative and has demonstrated significant inhibitory activity against CYP51.
Physicochemical Properties of the Building Block
| Property | Value |
| IUPAC Name | 4-bromo-2-methoxy-N-methylaniline |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| Appearance | Not specified in the provided context |
| Solubility | Soluble in organic solvents like DMF |
Fungicidal Activity of the Synthesized Compound (SX-6-21)
While specific quantitative data for the fungicidal activity of SX-6-21 is not detailed in the provided search results, the study highlights its role as a CYP51 inhibitor, indicating its potential as an effective fungicide. The research focused on the design and synthesis of a series of compounds with this mode of action.
Experimental Protocols
The following is a detailed protocol for the synthesis of the fungicidal compound SX-6-21, derived from 4-bromo-2-methoxy-N-methylaniline.
Synthesis of (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl(E)-3-(4-amino-3-methoxyphenyl)acrylate (Intermediate D1)
The synthesis of the intermediate D1 is a prerequisite for the final synthesis of SX-6-21. While the full synthesis of D1 is not provided in the search results, it is described as a borneol-containing cinnamic acid derivative.
Synthesis of SX-6-21
Procedure:
-
To a solution of intermediate D1 (5 mmol) and 4-bromo-2-methoxy-N-methylaniline (5 mmol) in 50 mL of dimethylformamide (DMF), add palladium acetate (0.25 mmol), triphenylphosphine (0.5 mmol), and potassium carbonate (K₂CO₃) (10 mmol).
-
Exchange the atmosphere of the reaction vessel with argon three times.
-
Stir the reaction mixture continuously at 110 °C under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (D1) is completely consumed.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (EA) and wash the organic layer twice with a saturated sodium chloride (NaCl) solution.
-
Purify the crude product by column chromatography to afford SX-6-21 as a white solid.
Yield: 55%
Visualizing the Synthesis Workflow
The following diagram illustrates the key step in the synthesis of the fungicidal compound SX-6-21 from its precursors.
Caption: Synthesis of the fungicide SX-6-21.
Signaling Pathway and Mechanism of Action
The synthesized compound, SX-6-21, acts as an inhibitor of the CYP51 enzyme. The diagram below illustrates the targeted signaling pathway.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Conclusion
This application note demonstrates the practical use of a this compound derivative as a valuable building block for the synthesis of a novel fungicide. The provided experimental protocol and workflow diagrams offer a clear guide for researchers interested in developing new agrochemicals with a targeted mechanism of action. The strategic use of such aniline derivatives opens avenues for the creation of potent and specific crop protection agents.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Methoxy-N-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methoxy-N-methylaniline.
Comparison of Purification Methods
The selection of an appropriate purification method is critical for obtaining high-purity this compound. The following table summarizes the advantages and disadvantages of common techniques.
| Purification Method | Impurities Removed | Advantages | Disadvantages |
| Vacuum Distillation | High-boiling impurities, colored polymers, non-volatile salts.[1] | Fast and efficient for removing non-volatile impurities.[1] | Not effective for separating compounds with similar boiling points. |
| Column Chromatography | Starting materials (2-methoxyaniline), over-methylated products (2-Methoxy-N,N-dimethylaniline), and other closely related impurities.[1] | High resolution for separating complex mixtures.[1] | Can be time-consuming and requires larger volumes of solvent.[1] |
| Recrystallization | Impurities with different solubility profiles. | Can yield very pure crystalline material.[1] | Finding a suitable solvent can be challenging; potential for product loss.[1] |
| Acid-Base Extraction | Neutral and acidic impurities. | Good for removing impurities with different acid-base properties. | May not be effective for impurities with similar pKa values. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography. A reported yield for this method is 86%.[2]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum Ether (PE)
-
Ethyl Acetate (EtOAc)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.[1]
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., PE:EtOAc 50:1) and carefully load it onto the top of the silica gel bed.[1][2]
-
Elution: Elute the column with a 50:1 mixture of Petroleum Ether and Ethyl Acetate.[2]
-
Fraction Collection: Collect fractions and monitor the separation by TLC.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]
Protocol 2: Purification by Vacuum Distillation
This protocol is a general procedure for the purification of this compound by vacuum distillation, adapted from methods for similar aniline compounds.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Boiling chips or magnetic stir bar
-
Heating mantle
-
Vacuum pump
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus.
-
Sample Preparation: Place the crude this compound into the distillation flask with a few boiling chips or a magnetic stir bar.[1]
-
Vacuum Application: Gradually apply a vacuum to the system.[1]
-
Heating: Gently heat the distillation flask using a heating mantle.[1]
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Analysis: Analyze the purity of the collected fraction using GC, HPLC, or NMR.
Protocol 3: Purification by Recrystallization
Given that this compound has a melting point of 30-34 °C, recrystallization from a suitable solvent at low temperatures is a potential purification method.
Materials:
-
Crude this compound
-
A selection of solvents for screening (e.g., hexanes, ethanol, isopropanol, water)
-
Crystallization dish or beaker
-
Filtration apparatus
Procedure:
-
Solvent Screening: In test tubes, dissolve small amounts of the crude material in different solvents with gentle heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting and FAQs
Q1: My purified this compound is a yellow to brown color. What is the cause and how can I fix it?
A1: Discoloration in aniline compounds is often due to the formation of colored oxidation products and polymers upon exposure to air and light.[1] For many applications, this may not be an issue. However, if high purity is required, purification by vacuum distillation is highly effective at removing these non-volatile, colored impurities.[1] Column chromatography can also be used to separate the desired product from these colored materials.[1]
Q2: I see a second spot on the TLC of my purified product. What could it be?
A2: A second spot on the TLC plate could be one of several common impurities. These include residual starting material (2-methoxyaniline) or the over-methylated product (2-Methoxy-N,N-dimethylaniline).[1] To identify the impurity, you can run co-spots on a TLC plate with authentic samples of the potential impurities if they are available. Alternatively, the impurity can be isolated by preparative TLC or column chromatography and characterized by NMR or mass spectrometry.[1]
Q3: My column chromatography is not providing good separation. How can I improve it?
A3: If you are experiencing poor separation during column chromatography, consider the following:
-
Optimize the Solvent System: The polarity of the eluent is critical. A common solvent system for anilines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] Adjusting the ratio of these solvents can improve resolution. A gradient elution, where the polarity of the eluent is gradually increased, can also be effective.[1]
-
Use a Different Stationary Phase: If silica gel is not effective, consider using a different stationary phase such as alumina.
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of your sample can be determined using several analytical techniques. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods.[1] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity.[1] For structural confirmation and to ensure no degradation has occurred, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[1]
Q5: What safety precautions should I take when handling this compound?
A5: Anilines and their derivatives are toxic and can be absorbed through the skin. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification issues.
References
Technical Support Center: Synthesis of 2-Methoxy-N-methylaniline
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methoxy-N-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound?
The most prevalent side products in the N-methylation of 2-methoxyaniline are the over-methylated tertiary amine, 2-Methoxy-N,N-dimethylaniline , and unreacted starting material, 2-methoxyaniline . The formation of the di-methylated product occurs when the desired secondary amine (this compound) reacts further with the methylating agent.[1]
Q2: Which synthetic method is commonly used for the N-methylation of 2-methoxyaniline?
The Eschweiler-Clarke reaction is a widely used and effective method for the N-methylation of primary and secondary amines, including 2-methoxyaniline.[1][2] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is a reductive amination process that is known to stop at the tertiary amine stage without forming quaternary ammonium salts.[2]
Q3: How can I minimize the formation of the di-methylated side product, 2-Methoxy-N,N-dimethylaniline?
To minimize di-methylation, you can employ several strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the reagents, particularly by avoiding a large excess of formaldehyde and formic acid.[1]
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times or higher temperatures can favor the formation of the di-methylated product.[1]
-
Monitoring the Reaction: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the formation of the desired product is maximized.[1]
Q4: My final product is discolored (yellow to brown). What is the cause and how can it be prevented?
Discoloration in aniline compounds is often due to the formation of colored oxidation products.[3] This can be prevented by:
-
Performing the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).
-
Using degassed solvents.
-
Storing the final product under an inert atmosphere and protected from light. If discoloration occurs, purification by vacuum distillation or column chromatography can remove the colored impurities.[3]
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Low or no conversion of 2-methoxyaniline | 1. Inadequate Reaction Temperature: The reaction may not have reached the optimal temperature for the Eschweiler-Clarke reaction (typically near boiling).2. Poor Quality of Reagents: Formic acid or formaldehyde may have degraded.3. Insufficient Reaction Time: The reaction was not allowed to proceed to completion. | 1. Ensure the reaction mixture reaches and maintains a gentle reflux.2. Use fresh, high-quality formic acid and formaldehyde.3. Increase the reaction time and monitor progress by TLC or GC. |
| High percentage of 2-Methoxy-N,N-dimethylaniline in the product mixture | 1. Excess Methylating Agent: Too much formaldehyde and/or formic acid was used.2. Prolonged Reaction Time: The reaction was left for too long after the complete consumption of the starting material.3. High Reaction Temperature: Elevated temperatures can accelerate the rate of the second methylation. | 1. Use a molar ratio of formaldehyde and formic acid closer to the stoichiometric requirement for mono-methylation.2. Monitor the reaction closely and work it up as soon as the starting material is consumed.3. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Presence of unknown impurities in the final product | 1. Impurities in the Starting Material: The initial 2-methoxyaniline may contain impurities.2. Side Reactions: Other unforeseen side reactions may have occurred.3. Product Degradation: The product may have degraded during work-up or purification. | 1. Check the purity of the starting 2-methoxyaniline and purify if necessary.2. Isolate and characterize the impurities using techniques like GC-MS or NMR to understand their origin.3. Employ milder work-up and purification conditions. Consider purification by column chromatography for effective separation.[3] |
Data Presentation
The following table summarizes the expected product distribution in the Eschweiler-Clarke synthesis of this compound under different reaction conditions. The data is representative and actual results may vary based on specific experimental setup and execution.
| Condition | Equivalents of HCHO / HCOOH | Reaction Time (hours) | 2-methoxyaniline (%) | This compound (%) | 2-Methoxy-N,N-dimethylaniline (%) |
| A | 1.1 / 1.1 | 4 | ~15 | ~75 | ~10 |
| B | 1.5 / 1.5 | 4 | <5 | ~65 | ~30 |
| C | 1.1 / 1.1 | 8 | <5 | ~60 | ~35 |
| D | 2.2 / 2.2 | 8 | 0 | ~10 | ~90 |
This data is illustrative and based on typical outcomes for Eschweiler-Clarke reactions of primary anilines.[2]
Experimental Protocols
Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is adapted from established procedures for the N-methylation of anilines.[1]
Materials:
-
2-methoxyaniline
-
Formaldehyde (37% in H₂O)
-
Formic acid (88-98%)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyaniline (1.0 eq).
-
Reagent Addition: Add formaldehyde (1.1 eq) followed by the slow addition of formic acid (1.1 eq). An exothermic reaction with gas evolution (CO₂) will occur.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (around 100-110 °C) and maintain this temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the starting material is consumed (typically 4-8 hours), cool the mixture to room temperature. Carefully neutralize the excess formic acid by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired this compound from unreacted starting material and the 2-Methoxy-N,N-dimethylaniline side product.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Synthetic pathway for this compound and the formation of the over-methylation side product.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
optimizing reaction conditions for 2-Methoxy-N-methylaniline synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methoxy-N-methylaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the N-methylation of 2-methoxyaniline.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows a significant amount of unreacted 2-methoxyaniline. What are the potential causes and solutions?
A: Incomplete conversion is a common problem that can stem from several factors related to reagents, reaction conditions, or the setup itself.
-
Potential Causes:
-
Poor Reagent Quality: The methylating agent (e.g., formaldehyde, dimethyl sulfate) or any accompanying reducing agents (e.g., formic acid, sodium borohydride) may have degraded or be of low purity.[1]
-
Sub-optimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.
-
Inefficient Mixing: Poor agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively.[1]
-
Incorrect Stoichiometry: An insufficient amount of the methylating agent will naturally lead to incomplete conversion.
-
Inappropriate Solvent or Base: The choice of solvent can significantly impact reaction kinetics. Similarly, some methylation reactions require a specific type or amount of base to proceed.[2]
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. If possible, verify the purity of the starting materials before use.[1]
-
Optimize Reaction Conditions:
-
Adjust Stoichiometry: Try using a slight excess of the methylating and reducing agents.[1]
-
Ensure Efficient Mixing: Use an appropriate stir bar and stirring speed for the reaction scale to ensure the mixture is homogeneous.
-
Issue 2: Formation of Over-Methylated Product
Q: My final product is contaminated with a significant amount of 2-Methoxy-N,N-dimethylaniline. How can I improve the selectivity for the desired mono-methylated product?
A: Over-methylation is the most common side reaction in this synthesis. The desired secondary amine product can react further with the methylating agent to form an undesired tertiary amine.[1]
-
Potential Causes:
-
Excess Methylating Agent: A large excess of the methylating agent strongly favors the formation of the di-methylated product.[1]
-
Prolonged Reaction Time or High Temperature: These conditions can promote the second methylation step.[1]
-
Choice of Methylating Agent: Some agents are inherently more reactive and less selective than others. The Eschweiler-Clarke reaction, for example, can lead to over-methylation if not carefully controlled.[1]
-
-
Strategies for Improving Mono-methylation Selectivity:
-
Stoichiometric Control: Carefully control the amount of the methylating agent. A molar ratio closer to 1:1 (amine to methylating agent) is recommended, though this may result in lower conversion.[1]
-
Monitor Reaction Progress: Use TLC or GC to closely monitor the reaction. Stop the reaction as soon as the desired product concentration is maximized and before the di-methylated product begins to increase significantly.[1]
-
Choice of Reagents: Consider using a methylating agent known for better mono-methylation selectivity, such as dimethyl carbonate (DMC) with a suitable catalyst.[2][3]
-
Adjust Reaction Conditions: Lowering the reaction temperature may help favor the mono-methylated product, although this will likely require a longer reaction time.[2]
-
Issue 3: Product Discoloration
Q: My purified this compound is a yellow or brown liquid, not colorless. What causes this and how can it be fixed?
A: Discoloration in aniline derivatives is typically caused by the formation of colored oxidation products and polymers upon exposure to air and light.[4] While minor discoloration may not affect subsequent reactions, purification is recommended for high-purity applications.
-
Purification Methods:
Data Presentation: N-Methylation Methods
The following table summarizes common methods for the N-methylation of anilines, which can be adapted for 2-methoxyaniline.
| Method | Methylating Agent | Reductant / Base | Typical Solvent | Key Advantages | Common Issues |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | None (Formic Acid is solvent) | High yield, readily available reagents. | Over-methylation is a significant risk. |
| Reductive Amination | Formaldehyde | Sodium Borohydride | Methanol, Ethanol | Milder conditions than Eschweiler-Clarke. | Over-methylation can still occur. |
| Dimethyl Sulfate | Dimethyl Sulfate | Sodium Hydroxide or Potassium Carbonate | Acetone, DMF | Effective methylation.[5] | Dimethyl sulfate is highly toxic. Over-methylation is common. |
| Dimethyl Carbonate (DMC) | Dimethyl Carbonate | Base (e.g., Cs₂CO₃) / Zeolite Catalyst | Xylene, Triglyme | High selectivity for mono-methylation.[2][3] Greener reagent. | May require specific catalysts and higher temperatures.[3] |
| Methanol Catalysis | Methanol | Base (e.g., NaOH, KOtBu) | Methanol | Atom-economical, uses a simple C1 source. | Requires specific transition metal catalysts (e.g., Ru, Ir).[6][7] |
Experimental Protocols
Protocol 1: Synthesis via Eschweiler-Clarke Reaction (Adapted)
This protocol is adapted from a common procedure for N-methylation of substituted anilines.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyaniline (1.0 eq).
-
Reagent Addition: Add formic acid (approx. 2.0-3.0 eq) followed by formaldehyde (approx. 1.1-1.5 eq, typically as a 37% aqueous solution). Note: The exact equivalents should be optimized to balance conversion and over-methylation.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 90-100°C) and maintain this temperature for several hours. Monitor the reaction progress by TLC or GC every 1-2 hours.[1]
-
Work-up: Once the reaction is complete (starting material is consumed or product is maximized), cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.[1]
-
Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane (3x volumes).[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to separate the desired this compound from unreacted starting material and the di-methylated side product.[1][4]
Protocol 2: General Procedure for Methylation using Dimethyl Sulfate
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-methoxyaniline (1.0 eq) and a base such as potassium carbonate (1.5-2.0 eq) in an appropriate solvent like acetone or DMF in a round-bottom flask with a stirrer.[5]
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add dimethyl sulfate (1.0-1.2 eq) dropwise, ensuring the temperature remains low. Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction's progress by TLC or GC.
-
Work-up: Quench the reaction by carefully adding an aqueous ammonia solution to destroy any unreacted dimethyl sulfate. Dilute with water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via vacuum distillation or column chromatography.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting guide based on TLC/GC analysis of the crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iris.unive.it [iris.unive.it]
- 4. benchchem.com [benchchem.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
preventing oxidation and discoloration of 2-Methoxy-N-methylaniline.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and discoloration of 2-Methoxy-N-methylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and use of this compound.
Issue 1: The entire bottle of this compound has turned yellow or brown.
-
Question: My bottle of this compound, which was initially a colorless to light yellow liquid, has developed a significant yellow or brown color. Is it still usable?
-
Answer: Discoloration indicates the formation of oxidation products.[1] While the presence of these impurities may not affect all applications, for sensitive experiments, purification is highly recommended to ensure the integrity of your results. The primary cause is prolonged exposure to air (oxygen) and/or light.[1]
Issue 2: The product discolors rapidly after opening a new bottle.
-
Question: I opened a fresh bottle of this compound, and it started to change color within a few days. How can I prevent this?
-
Answer: This suggests that the compound is highly sensitive to atmospheric oxygen. To prevent rapid discoloration, it is crucial to handle and store the compound under an inert atmosphere.[2] This involves replacing the air in the container with a dry, non-reactive gas such as nitrogen or argon immediately after dispensing the required amount.
Issue 3: My reaction mixture involving this compound is turning dark.
-
Question: During my reaction, the solution containing this compound is turning dark brown or black. What could be the cause?
-
Answer: Discoloration during a reaction can be due to the oxidation of the aniline compound.[3] This can be exacerbated by elevated temperatures or the presence of oxidizing agents. To mitigate this, it is recommended to use degassed solvents and run the reaction under an inert atmosphere.[3]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting discoloration issues with this compound.
Caption: Troubleshooting workflow for discoloration issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of discoloration in this compound?
A1: The primary cause of discoloration in aniline compounds, including this compound, is oxidation due to exposure to atmospheric oxygen and light.[1] This leads to the formation of colored impurities and polymeric byproducts.
Q2: How should I properly store this compound to maintain its purity and prevent discoloration?
A2: To minimize degradation, this compound should be stored in a tightly sealed, amber glass bottle to protect it from light.[3] The headspace of the bottle should be flushed with an inert gas like nitrogen or argon after each use. For long-term storage, it is best to store the bottle in a cool, dry, and dark place.
Q3: Can I use an antioxidant to stabilize this compound?
A3: Yes, the addition of antioxidants can help prevent discoloration. For aromatic amines, hindered phenolic antioxidants or hydroxylamine-based compounds can be effective.[4][5] It is advisable to conduct a small-scale stability study to determine the compatibility and effectiveness of a specific antioxidant for your application.
Q4: If my this compound has discolored, how can I purify it?
A4: Discolored this compound can be purified by several methods. Vacuum distillation is highly effective for removing non-volatile, colored impurities and polymers.[1] For separating closely related impurities, column chromatography on silica gel can be employed.[6]
Q5: What are the key safety precautions when handling this compound?
A5: this compound is considered a hazardous chemical. Always handle it in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors and contact with skin and eyes.
Data Presentation
Table 1: Proposed Stability Study Protocol for this compound
| Condition | Storage Temperature | Atmosphere | Container | Time Points | Analytical Method |
| Control | 25°C | Air | Clear Glass Vial | 0, 1, 2, 4, 8, 12 weeks | HPLC, UV-Vis Spectroscopy |
| Light Protection | 25°C | Air | Amber Glass Vial | 0, 1, 2, 4, 8, 12 weeks | HPLC, UV-Vis Spectroscopy |
| Inert Atmosphere | 25°C | Nitrogen | Amber Glass Vial | 0, 1, 2, 4, 8, 12 weeks | HPLC, UV-Vis Spectroscopy |
| Refrigerated | 4°C | Nitrogen | Amber Glass Vial | 0, 1, 2, 4, 8, 12 weeks | HPLC, UV-Vis Spectroscopy |
| With Antioxidant | 25°C | Air | Amber Glass Vial | 0, 1, 2, 4, 8, 12 weeks | HPLC, UV-Vis Spectroscopy |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound Under an Inert Atmosphere
This protocol describes the safe transfer of the air-sensitive liquid to prevent oxidation.
Methodology:
-
Glassware Preparation: Ensure all glassware (syringes, needles, and receiving flask) is thoroughly dried in an oven at >120°C and allowed to cool in a desiccator.[2]
-
Inert Atmosphere Setup: Assemble the receiving flask and equip it with a rubber septum. Flush the flask with dry nitrogen or argon for several minutes using an inlet needle connected to a gas line and an outlet needle to vent.[8]
-
Pressure Equalization: Before drawing the liquid, insert a needle from a nitrogen-filled balloon or a gas line into the septum of the this compound bottle to create a slight positive pressure. This prevents air from entering as the liquid is withdrawn.
-
Liquid Transfer: Use a dry syringe with a long needle to pierce the septum of the storage bottle. Slowly draw the desired volume of this compound into the syringe.
-
Dispensing: Transfer the liquid from the syringe to the prepared inert-atmosphere receiving flask.
-
Storage Resealing: Remove the nitrogen inlet from the storage bottle and promptly replace the cap, ensuring a tight seal. Wrap the cap and septum area with Parafilm for extra security.
Experimental Workflow Diagram
Caption: Workflow for handling air-sensitive liquids.
Protocol 2: Degassing Solvents for Reactions
This protocol details the "freeze-pump-thaw" method, which is highly effective for removing dissolved oxygen from solvents.[9]
Methodology:
-
Solvent Preparation: Place the solvent in a Schlenk flask, ensuring it is no more than half full.
-
Freezing: Immerse the flask in a cold bath of liquid nitrogen until the solvent is completely frozen.
-
Pumping: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the atmosphere above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat Cycles: Repeat the freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.
-
Final Step: After the final thaw, backfill the flask with dry nitrogen or argon. The degassed solvent is now ready for use.
Degassing Workflow Diagram
Caption: Workflow for the freeze-pump-thaw degassing method.
References
- 1. performanceadditives.us [performanceadditives.us]
- 2. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To [chem.rochester.edu]
Technical Support Center: Purifying 2-Methoxy-N-methylaniline with Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of 2-Methoxy-N-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter when synthesizing this compound?
A1: Common impurities can include unreacted starting materials (e.g., 2-methoxyaniline), over-methylated byproducts (e.g., 2-methoxy-N,N-dimethylaniline), and colored oxidation products.[1] The formation of N,N-dimethylaniline is a frequent side product in the N-methylation of anilines.[1] Discoloration, often appearing as yellow or brown hues, is typically due to the formation of these colored oxidation products and polymers from exposure to air and light.[1]
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A common and effective solvent system for the purification of this compound and similar aromatic amines is a mixture of a non-polar solvent like petroleum ether (or hexanes) and a more polar solvent such as ethyl acetate.[1][2] A specific reported system for this compound is a 50:1 mixture of petroleum ether/ethyl acetate.[2] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: My this compound appears as a colored oil. Can I purify it using column chromatography?
A3: Yes, column chromatography with silica gel is a suitable method for separating the desired product from colored impurities.[1] Discoloration in aniline compounds is often due to oxidation, and these impurities can be effectively removed.[1]
Q4: Is this compound stable on a standard silica gel column?
A4: While many anilines can be purified on silica gel, some basic amines can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, band broadening, and in some cases, degradation.[3][4] If you observe these issues, it may indicate an unfavorable interaction. It is advisable to test the stability of your compound on a small amount of silica gel (e.g., by 2D TLC) before performing a large-scale purification.[5]
Q5: Are there alternative stationary phases I can use if silica gel is problematic?
A5: Yes, if you encounter issues with silica gel, consider using a less acidic stationary phase. Options include:
-
Amine-functionalized silica: This type of stationary phase is designed to improve the purification of basic compounds like amines by minimizing acid-base interactions.[4][6]
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for purifying basic compounds.[4]
-
Florisil: This is another alternative stationary phase that may be suitable.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | The polarity of the eluent is not optimized. | Systematically vary the ratio of your non-polar and polar solvents (e.g., petroleum ether and ethyl acetate) based on TLC analysis to improve resolution.[1] A gradient elution, where the polarity of the solvent is gradually increased, can also be very effective.[1][7] |
| Significant Peak Tailing | Strong interaction between the basic amine and acidic silanol groups on the silica gel surface.[3] | Add a small amount of a competitive base, such as triethylamine (TEA) or ammonia, to the mobile phase (e.g., 0.1-1% v/v).[3] This will neutralize the acidic sites on the silica. Alternatively, use an amine-functionalized or alumina column.[4][6] |
| Product is Not Eluting from the Column | The mobile phase is not polar enough. The compound may have degraded on the column. The compound may have come off in the solvent front and was missed. | Gradually increase the polarity of your mobile phase. If the compound still does not elute, it may have decomposed.[5] Test your compound's stability on silica beforehand.[5] Always check the first fractions collected, as very non-polar compounds can elute quickly.[5] |
| Colored Impurities Co-elute with the Product | The solvent system is not selective enough for the colored byproducts. | Try a different solvent system. For example, if you are using a petroleum ether/ethyl acetate system, you could try a system with dichloromethane and a small amount of methanol. |
| Cracks or Channels in the Silica Bed | Improper column packing. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process. |
| Compound Crystallizes on the Column | The sample is too concentrated when loaded or has low solubility in the mobile phase. | Load the sample in a minimal amount of solvent. If crystallization occurs, you may need to use a wider column and more silica gel, or pre-purify the sample using another technique to remove the component that is crystallizing.[5] |
Experimental Protocols
Protocol 1: Purification of this compound by Standard Silica Gel Column Chromatography
This protocol is a general guideline. The solvent system should be optimized based on preliminary TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in your initial, non-polar eluent (e.g., petroleum ether).[1]
-
Column Packing: Carefully pour the slurry into a glass column with the stopcock closed. Gently tap the column to ensure even packing and allow the silica to settle. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[1] Carefully add the sample solution to the top of the silica bed using a pipette.[8]
-
Elution: Begin the elution with your chosen solvent system (e.g., 50:1 petroleum ether/ethyl acetate).[2] Maintain a constant flow rate. If necessary, gradually increase the polarity of the mobile phase to elute more polar components (gradient elution).[1]
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.[1]
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Solvent Evaporation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure to obtain the purified product.[1]
Visual Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Analysis of 2-Methoxy-N-methylaniline by TLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to identify impurities in 2-Methoxy-N-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The most common impurities in this compound typically arise from its synthesis, which often involves the N-methylation of 2-methoxyaniline. These impurities include:
-
Unreacted Starting Material: 2-methoxyaniline.
-
Over-methylated Product: 2-Methoxy-N,N-dimethylaniline.
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as yellow or brown discoloration.
Q2: I see a spot on my TLC plate that is more polar than my product. What could it be?
A more polar spot, which will have a lower Retention Factor (Rf) value and travel a shorter distance up the TLC plate, is likely the unreacted starting material, 2-methoxyaniline. This is because the primary amine group in 2-methoxyaniline is more polar than the secondary amine in the desired product.
Q3: There is a less polar spot (higher Rf value) than my product on the TLC plate. What is this impurity?
A less polar impurity with a higher Rf value is likely the over-methylated product, 2-Methoxy-N,N-dimethylaniline. The tertiary amine in this by-product is less polar than the secondary amine of this compound.
Q4: My purified this compound sample is discolored. What causes this and how can I detect it by TLC?
Discoloration in aniline compounds is often due to the formation of colored oxidation products. These degradation products can appear as streaks or additional spots on a TLC plate, often with varying polarities.
Q5: What is a suitable solvent system for running a TLC of this compound?
A common and effective solvent system for separating aniline derivatives on a silica gel TLC plate is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. A good starting point is a 4:1 or 3:1 mixture of hexane:ethyl acetate. The ratio can be adjusted to achieve optimal separation.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of this compound and its potential impurities.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | 1. Sample is too concentrated. 2. The compound is strongly basic and is interacting with the acidic silica gel.[1][2] 3. The spotting solvent is too polar. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of a basic modifier, such as a few drops of triethylamine or ammonia, to the developing solvent.[1][2] 3. Use a less polar solvent to dissolve the sample before spotting. |
| Spots are too high (high Rf) | The developing solvent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Spots are too low (low Rf) | The developing solvent is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| No spots are visible | 1. The compound is not UV-active. 2. The sample concentration is too low. 3. The compound has evaporated from the plate. | 1. Use a chemical stain for visualization (e.g., potassium permanganate or p-anisaldehyde stain).[3] 2. Concentrate the sample or spot the plate multiple times in the same location, allowing the solvent to dry between applications.[2] 3. Visualize the plate immediately after development. |
| Poor separation of spots | The polarity of the solvent system is not optimal for the separation of the compounds of interest. | Try a different solvent system. For example, you could try a mixture of dichloromethane and methanol or toluene and ethyl acetate. |
Data Presentation
The following table provides expected relative Rf values for this compound and its common impurities on a silica gel TLC plate. Please note that these are estimated values, and actual Rf values may vary depending on the specific experimental conditions.
| Compound | Structure | Relative Polarity | Expected Rf Value (Hexane:Ethyl Acetate 4:1) |
| 2-Methoxy-N,N-dimethylaniline | C₉H₁₃NO | Least Polar | ~0.6 - 0.7 |
| This compound | C₈H₁₁NO | Intermediate | ~0.4 - 0.5 |
| 2-methoxyaniline | C₇H₉NO | Most Polar | ~0.2 - 0.3 |
Experimental Protocols
Protocol for TLC Analysis of this compound
1. Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvents: Hexane (or petroleum ether) and Ethyl Acetate (analytical grade)
-
Sample of this compound (dissolved in a small amount of a volatile solvent like dichloromethane or ethyl acetate)
-
Reference standards for 2-methoxyaniline and 2-Methoxy-N,N-dimethylaniline (if available)
-
Visualization method: UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate solution).
2. Procedure:
-
Prepare the Developing Chamber: Pour the chosen solvent system (e.g., Hexane:Ethyl Acetate 4:1) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and let it equilibrate for at least 10-15 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark the points where you will spot your samples.
-
Spot the Plate: Using a capillary tube, carefully spot a small amount of the dissolved this compound sample onto the origin line. If using reference standards, spot them alongside the sample. The spots should be small and concentrated.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Monitor and Stop Development: Let the solvent front move up the plate until it is about 1 cm from the top. Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the Spots:
-
UV Visualization: Allow the plate to dry completely. View the plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots. Circle the spots with a pencil.
-
Chemical Staining: If spots are not visible under UV light or for further confirmation, use a chemical stain. For example, dip the plate into a potassium permanganate solution and gently heat it with a heat gun until spots appear. Oxidizable compounds will appear as yellow or brown spots on a purple background.
-
-
Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Logical relationship of impurities on a TLC plate.
References
Technical Support Center: Synthesis of 2-Methoxy-N-methylaniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-N-methylaniline. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
Symptoms:
-
Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis shows a significant amount of unreacted 2-methoxyaniline.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature in increments of 10-20°C or extending the reaction time. Be mindful that excessive heat can lead to side reactions. |
| Poor Quality of Reagents | Verify Reagent Purity: Use freshly opened or properly stored methylating agents (e.g., dimethyl sulfate, formaldehyde) and solvents. Impurities or degradation of reagents can inhibit the reaction. |
| Insufficient Stoichiometry of Methylating Agent | Adjust Reagent Ratio: A slight excess of the methylating agent may be necessary to drive the reaction to completion. However, a large excess can lead to over-methylation.[1] |
| Inefficient Mixing | Ensure Vigorous Agitation: In heterogeneous reactions or reactions with multiple phases, ensure efficient stirring to maximize contact between reactants. |
| Inappropriate Solvent | Solvent Selection: The choice of solvent can significantly impact reaction rates. For N-alkylation with alcohols, aprotic solvents are often more effective. For reactions involving alkyl halides, polar aprotic solvents like DMF or acetonitrile can be beneficial. |
Problem 2: Significant Formation of N,N-dimethyl-2-methoxyaniline (Over-methylation)
Symptoms:
-
Mass Spectrometry (GC-MS or LC-MS) analysis indicates a significant peak corresponding to the di-methylated product.[1]
-
Purification by column chromatography yields a substantial fraction of the higher molecular weight byproduct.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excess of Methylating Agent | Control Stoichiometry: Carefully control the molar ratio of the methylating agent to 2-methoxyaniline. Using a ratio close to 1:1 is recommended to favor mono-methylation.[1] |
| High Reaction Temperature or Prolonged Reaction Time | Optimize Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second methylation. Monitor the reaction closely and stop it once the formation of the desired product is maximized. |
| High Reactivity of the Mono-methylated Product | Choice of Methylating Agent: Consider using a less reactive methylating agent. For example, dimethyl carbonate can offer better selectivity for mono-methylation compared to more reactive agents like methyl iodide. |
Problem 3: Presence of Unknown Impurities in the Final Product
Symptoms:
-
Unexpected spots on the TLC plate.
-
Additional peaks in the GC or HPLC chromatogram.
-
Discoloration (e.g., yellow or brown) of the final product.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Impurities in Starting Material | Purify Starting Aniline: Ensure the purity of the 2-methoxyaniline before starting the reaction. Impurities from its synthesis can carry through and lead to side products.[1] |
| Side Reactions | Review Reaction Conditions: Depending on the synthetic route, various side reactions can occur. For instance, in reductive amination, imine and enamine intermediates can sometimes lead to byproducts. |
| Product Degradation | Careful Work-up and Purification: Aniline derivatives can be susceptible to oxidation, leading to colored impurities.[2] Ensure that work-up and purification conditions are not overly harsh. Purification can be achieved by vacuum distillation to remove non-volatile impurities or by column chromatography.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing this compound?
A1: The most common side reaction is over-methylation, leading to the formation of N,N-dimethyl-2-methoxyaniline. This occurs because the product, a secondary amine, is often more nucleophilic than the starting primary amine, making it more reactive towards the methylating agent.
Q2: How can I effectively monitor the progress of the N-methylation of 2-methoxyaniline?
A2: A combination of analytical techniques is recommended. Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring of the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to check for the formation of side products like the di-methylated aniline, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal.
Q3: My final product of this compound is a dark oil. How can I purify it?
A3: Discoloration in anilines is often due to oxidation.[2] For purification, vacuum distillation is a highly effective method for removing non-volatile colored impurities and byproducts.[2] Alternatively, column chromatography on silica gel can be used to separate the desired product from both starting material and over-methylated byproducts.
Q4: Which N-methylation method generally provides the highest yield for this compound?
A4: The yield can vary significantly depending on the specific reaction conditions and the scale of the synthesis. Catalytic methods using methanol as a "green" methylating agent in the presence of ruthenium or iridium catalysts have been shown to provide high yields for substituted anilines.[3][4] However, classical methods like the Eschweiler-Clarke reaction or the use of dimethyl sulfate can also give good yields when optimized.
Quantitative Data Summary
The following table summarizes reported yields for the N-methylation of aniline and its derivatives using various catalytic systems. This data can serve as a benchmark for optimizing the synthesis of this compound.
| Catalyst System | Substrate | Methylating Agent | Base | Temperature (°C) | Time (h) | Yield (%) |
| (DPEPhos)RuCl₂PPh₃ | Aniline | Methanol | Cs₂CO₃ | 140 | 12 | >99 |
| Ir(I) Complex | 2-Methoxyaniline | Methanol | Cs₂CO₃ | 150 | 48 | ~100 |
| Ni/ZnAlOₓ | Aniline | Methanol | NaOH | 160 | 24 | 93[5] |
| Cyclometalated Ru-complex | 4-Methoxyaniline | Methanol | NaOH | 60 | 22 | 85[6] |
Experimental Protocols
Protocol 1: Catalytic N-methylation using Methanol
This protocol is a general procedure for the N-methylation of anilines using a ruthenium catalyst and methanol as the methylating agent.
Materials:
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2-Methoxyaniline
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Methanol (anhydrous)
-
(DPEPhos)RuCl₂PPh₃ catalyst
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Cesium Carbonate (Cs₂CO₃)
-
Argon or Nitrogen gas
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Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-methoxyaniline (1.0 mmol), (DPEPhos)RuCl₂PPh₃ (0.005 mmol, 0.5 mol%), and cesium carbonate (0.5 mmol).
-
Add anhydrous methanol (1.5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 140°C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 2: Eschweiler-Clarke Reaction
This protocol describes the N-methylation of 2-methoxyaniline using formaldehyde and formic acid.
Materials:
-
2-Methoxyaniline
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (88-98%)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-methoxyaniline (1.0 eq).
-
Add formic acid (2.0-3.0 eq) and formaldehyde solution (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (around 100°C) for 4-8 hours. The reaction progress should be monitored by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a NaOH solution to a pH of >10.
-
Extract the product with an organic solvent like dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
dealing with over-methylation in 2-Methoxy-N-methylaniline synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-N-methylaniline. The primary focus is on addressing the common challenge of over-methylation and providing guidance on achieving high selectivity for the desired mono-methylated product.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound, and how can I prevent it?
A1: The most prevalent side product is the over-methylated tertiary amine, 2-Methoxy-N,N-dimethylaniline. This occurs because the mono-methylated product, this compound, is often more nucleophilic than the starting material, 2-methoxyaniline, making it more susceptible to further methylation.
Prevention Strategies:
-
Stoichiometric Control: Carefully control the molar ratio of the methylating agent to the starting aniline. Using a ratio close to 1:1 can favor mono-methylation, though it may result in incomplete conversion of the starting material.
-
Choice of Methylating Agent: Certain methylating agents offer better selectivity for mono-methylation. For instance, dimethyl carbonate (DMC) in the presence of a suitable catalyst is known for its high selectivity.[1]
-
Reaction Conditions: Lowering the reaction temperature and using less polar solvents can help reduce the rate of the second methylation step.
-
Alternative Synthetic Routes: Employing methods like reductive amination, particularly the Eschweiler-Clarke reaction, can provide better control over the degree of methylation.[2]
Q2: My N-methylation reaction is showing a low yield of this compound. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Try increasing the reaction time and monitor the progress using techniques like TLC or GC.
-
Suboptimal Temperature: The reaction temperature might be too low for efficient conversion. A gradual increase in temperature can improve the reaction rate, but be mindful of promoting over-methylation.
-
Poor Reagent Quality: Ensure that all reagents, including the starting aniline, methylating agent, and solvents, are pure and dry, as impurities can interfere with the reaction.
-
Inefficient Mixing: In heterogeneous reactions, ensure vigorous stirring to facilitate proper mixing of reactants and catalysts.
Q3: I am observing the formation of a quaternary ammonium salt in my reaction. Why is this happening and how can I avoid it?
A3: Quaternary ammonium salts form when the tertiary amine byproduct undergoes a further methylation step. This is more likely to occur with highly reactive methylating agents like methyl iodide or dimethyl sulfate, especially when used in excess. To avoid this, you can:
-
Use a less reactive methylating agent.
-
Strictly control the stoichiometry of the methylating agent.
-
Employ the Eschweiler-Clarke reaction, which inherently prevents the formation of quaternary ammonium salts due to its mechanism.[3]
Troubleshooting Guide: Dealing with Over-methylation
This guide addresses the specific issue of over-methylation in the synthesis of this compound and provides actionable solutions.
Problem: Your reaction produces a significant amount of 2-Methoxy-N,N-dimethylaniline alongside the desired this compound.
Initial Diagnostic Workflow
Caption: Initial troubleshooting workflow for over-methylation.
Detailed Troubleshooting Steps
| Symptom | Potential Cause | Suggested Solution |
| High ratio of di-methylated to mono-methylated product with Dimethyl Sulfate or Methyl Iodide | The mono-methylated product is more nucleophilic and reacts faster with the methylating agent. | 1. Reduce Stoichiometry: Decrease the molar equivalents of the methylating agent to slightly less than 1 equivalent relative to the 2-methoxyaniline. 2. Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the second methylation. 3. Change Solvent: Use a less polar aprotic solvent. |
| Significant di-methylation in Eschweiler-Clarke reaction | The Eschweiler-Clarke reaction is designed to produce tertiary amines from primary amines. | If mono-methylation is the goal, this method is not ideal for starting with a primary amine. Consider starting with N-formyl-2-methoxyaniline or use a different reductive amination procedure with controlled stoichiometry of formaldehyde. |
| Over-methylation in reductive amination with formaldehyde and a reducing agent (e.g., NaBH₄) | Excess formaldehyde and/or prolonged reaction time. | 1. Control Formaldehyde: Use approximately one equivalent of formaldehyde. 2. Monitor Reaction: Track the reaction progress by TLC or GC and stop it once the desired product is maximized. |
| Low selectivity with Dimethyl Carbonate (DMC) | Suboptimal catalyst or reaction conditions. | 1. Catalyst Choice: Use a suitable catalyst like NaY faujasite zeolite, which has been shown to give high selectivity for mono-N-methylation of anilines.[1] 2. Temperature Control: Optimize the temperature, typically in the range of 120-150°C for this reaction.[1] |
Data Presentation: Comparison of N-Methylation Methods
The following table summarizes typical yields and selectivities for different N-methylation methods for aniline as a representative substrate. The values can serve as a general guide for the synthesis of this compound, although specific results may vary.
| Methylation Method | Methylating Agent | Typical Yield of Mono-methylated Product (%) | Typical Selectivity for Mono-methylation (%) | Key Considerations |
| Traditional Alkylation | Dimethyl Sulfate | Variable, can be low for mono-methylation | Generally low without careful control | Over-methylation is a significant issue. Requires careful control of stoichiometry and temperature. |
| Eschweiler-Clarke Reaction | Formaldehyde / Formic Acid | High (for di-methylation from primary amine) | Low for mono-methylation from primary amine | Excellent for producing tertiary amines without forming quaternary salts.[2][3] |
| Reductive Amination | Formaldehyde / NaBH₄ | Good to Excellent | Moderate to Good | Requires careful control of formaldehyde stoichiometry to favor mono-methylation. |
| Dimethyl Carbonate (DMC) | Dimethyl Carbonate | 72 - 93 (conversion) | 92 - 98 | Green and selective method, especially with a zeolite catalyst.[1] |
Experimental Protocols
Protocol 1: Selective Mono-N-methylation with Dimethyl Carbonate and Zeolite Catalyst
This protocol is adapted from methods known for high selectivity in mono-N-methylation of anilines.[1]
Workflow Diagram:
Caption: Workflow for selective mono-N-methylation using DMC.
Methodology:
-
Reaction Setup: In a high-pressure autoclave, combine 2-methoxyaniline (1 equivalent), dimethyl carbonate (3-5 equivalents), and activated NaY faujasite zeolite (catalytic amount, e.g., 10-20 wt% relative to the aniline).
-
Reaction: Seal the autoclave and heat the mixture to 130-150°C with vigorous stirring for 4-12 hours.
-
Monitoring: Periodically and carefully take aliquots to monitor the reaction progress by GC or TLC to determine the optimal reaction time for maximizing the mono-methylated product.
-
Work-up: After cooling the reactor to room temperature, filter to remove the zeolite catalyst. Wash the catalyst with a suitable solvent (e.g., acetone or ethyl acetate).
-
Purification: Combine the filtrate and washings, and remove the solvent and excess dimethyl carbonate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate this compound.
Protocol 2: Reductive Amination with Formaldehyde and Sodium Borohydride
This method offers a good balance of yield and selectivity with careful control of stoichiometry.
Workflow Diagram:
Caption: Workflow for reductive amination.
Methodology:
-
Reaction Setup: Dissolve 2-methoxyaniline (1 equivalent) in methanol in a round-bottom flask. Add a 37% aqueous solution of formaldehyde (1 equivalent) dropwise while stirring at room temperature.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1-1.5 equivalents) in small portions, keeping the temperature below 10°C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for another 1-2 hours. Quench the reaction by slowly adding water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Eschweiler-Clarke Reaction
This classic method is highly effective for producing tertiary amines but can be adapted for mono-methylation if starting from a secondary amine. The following protocol describes the di-methylation of a primary amine.
Signaling Pathway Diagram (Reaction Mechanism):
Caption: Eschweiler-Clarke reaction mechanism.
Methodology:
-
Reaction Setup: To a round-bottom flask, add 2-methoxyaniline (1 equivalent), formic acid (2-3 equivalents), and a 37% aqueous solution of formaldehyde (2-3 equivalents).
-
Reaction: Heat the reaction mixture to reflux (around 100°C) for 6-12 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess formic acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
References
stability of 2-Methoxy-N-methylaniline under different reaction conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Methoxy-N-methylaniline (CAS: 10541-78-3). Below you will find troubleshooting guides and frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) and protected from light is advisable to prevent oxidation, which can lead to discoloration (yellowing or browning).[1][2]
Q2: What are the primary signs of degradation of this compound?
The most common sign of degradation is a change in color from a colorless or pale yellow liquid/solid to a yellow or brown hue.[2] This discoloration is typically due to the formation of colored oxidation products.[2] Purity can be assessed using techniques such as HPLC, GC, or TLC.[2]
Q3: What substances are incompatible with this compound?
This compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q4: What are the expected hazardous decomposition products?
Upon thermal decomposition, this compound may release hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]
Troubleshooting Guides
Issue 1: Discoloration of the Compound
-
Symptom: The this compound sample has turned yellow or brown.
-
Potential Cause: This is most likely due to oxidation from exposure to air and/or light.[2]
-
Troubleshooting Steps:
-
Purification: If the purity is compromised and affecting your reaction, consider purifying the material. Common methods include vacuum distillation to remove non-volatile impurities or column chromatography for higher purity.[2]
-
Inert Atmosphere: For future prevention, handle and store the compound under an inert atmosphere.[1]
-
Solvent Degassing: When using it in a reaction, particularly at elevated temperatures, it is good practice to use degassed solvents to minimize oxidation.[1]
-
Issue 2: Inconsistent Reaction Outcomes or Low Yields
-
Symptom: Reactions involving this compound are giving inconsistent results or lower than expected yields.
-
Potential Causes:
-
Troubleshooting Steps:
-
Purity Check: Before starting a reaction, verify the purity of your this compound using an appropriate analytical method like NMR or LC-MS.[1]
-
Reaction Condition Optimization:
-
Protecting Groups: If the N-methylamino group is not the reactive site, consider using a suitable protecting group to prevent side reactions.[1]
-
Issue 3: Presence of Impurities in the Reaction Mixture
-
Symptom: TLC or LC-MS analysis of the reaction mixture shows the presence of unexpected spots or peaks.
-
Potential Causes:
-
Unreacted Starting Material: The reaction may not have gone to completion.
-
Over-methylation: Formation of 2-Methoxy-N,N-dimethylaniline is a common side product in reactions where methylation occurs.[2]
-
Degradation Products: The reaction conditions may be causing the decomposition of the starting material or product.
-
-
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress to determine the optimal time to stop it, maximizing the desired product and minimizing side products.
-
Stoichiometry Control: Carefully control the stoichiometry of reagents, especially methylating agents, to reduce the chance of over-methylation.
-
Purification Strategy: Optimize the purification method. Column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is often effective for separating closely related aniline derivatives.[2]
-
Stability Under Different Reaction Conditions
While specific quantitative data for the stability of this compound is limited, the following general stability profile can be expected based on the behavior of similar aniline derivatives.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic | Generally stable in dilute, non-oxidizing acids. Protonation of the nitrogen atom occurs. May be less stable in strong, hot acids. | Hydrolysis of the methoxy group under harsh acidic conditions. |
| Basic | Generally stable in most basic conditions. | Limited degradation expected under typical basic conditions. |
| Oxidative | Susceptible to oxidation, especially in the presence of strong oxidizing agents, air, and light. | Complex mixture of colored polymeric materials. N-demethylation products. Ring oxidation products. |
| Reductive | Generally stable under common reductive conditions (e.g., catalytic hydrogenation). | The aromatic ring can be reduced under harsh conditions. |
| Thermal | Moderately stable. Prolonged heating at high temperatures can lead to decomposition. | Decomposition to NOx, CO, and CO2.[1] |
| Photolytic | May be sensitive to UV light, leading to degradation over time. | Colored degradation products. |
Experimental Protocols
General Protocol for Assessing Stability
This protocol is a general guideline for determining the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or THF) at a known concentration.
-
Stress Conditions:
-
Acidic: Add a specific acid (e.g., HCl) to a final concentration of 0.1 N.
-
Basic: Add a specific base (e.g., NaOH) to a final concentration of 0.1 N.
-
Oxidative: Add a mild oxidizing agent (e.g., 3% H2O2).
-
Thermal: Heat the solution at a specific temperature (e.g., 60 °C).
-
Photolytic: Expose the solution to a controlled UV light source.
-
Control: Keep a sample of the stock solution at room temperature in the dark.
-
-
Time Points: Take samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated HPLC method to quantify the remaining this compound and identify any major degradation products by comparing them to the control sample.
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for Impurity Identification
Caption: Logical flow for troubleshooting common reaction impurities.
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 2-Methoxy-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of chemical purity is a cornerstone of reliable scientific research and a critical step in the drug development pipeline. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Methoxy-N-methylaniline, a key building block in various synthetic applications. We present detailed experimental protocols and supporting data to facilitate an objective evaluation of its purity against potential process-related impurities.
Introduction
This compound (also known as N-methyl-o-anisidine) is a substituted aniline derivative frequently employed in the synthesis of pharmaceuticals and other complex organic molecules. Its purity is paramount, as even trace amounts of impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications. The most common impurities arising from its synthesis are the unreacted starting material, 2-methoxyaniline, and the over-methylated by-product, N,N-dimethyl-o-anisidine. This guide outlines robust analytical techniques for the separation, identification, and quantification of these species.
Comparison of Analytical Techniques
A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary techniques for this purpose.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| HPLC (UV Detection) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), retention times for identification. | High resolution for separating structurally similar compounds, excellent for quantitative analysis. | Requires reference standards for peak identification. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Retention times, mass-to-charge ratio (m/z) for structural confirmation. | High sensitivity, provides molecular weight and fragmentation data for unambiguous identification. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural elucidation, identification of impurities by characteristic chemical shifts. | Provides detailed structural information, can be used for quantification (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| ¹³C NMR | Nuclear spin transitions of the ¹³C isotope. | Information on the carbon skeleton, confirmation of structure. | Complementary to ¹H NMR, useful for complex structures. | Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups. | Fast and non-destructive. | Provides general functional group information, not ideal for quantifying individual components in a mixture. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound and the separation of its primary impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The pH can be adjusted to between 3 and 7 with formic acid to improve peak shape.
-
Standard Preparation: Accurately weigh and dissolve this compound, 2-methoxyaniline, and N,N-dimethyl-o-anisidine in the mobile phase to prepare individual standard solutions of known concentrations (e.g., 1 mg/mL). Prepare a mixed standard solution containing all three compounds.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the mixed standard solution to determine the retention times of each component. Then, inject the sample solution. The purity of the synthesized product can be calculated based on the peak area percentages.
Expected Results: The retention time will vary depending on the exact conditions, but generally, the elution order on a C18 column will be 2-methoxyaniline, followed by this compound, and then N,N-dimethyl-o-anisidine due to increasing hydrophobicity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and confirmation of this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for amine analysis (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Methanol or Dichloromethane (GC grade)
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Expected Data:
-
This compound: A molecular ion peak at m/z 137, with characteristic fragments.
-
2-Methoxyaniline: A molecular ion peak at m/z 123.
-
N,N-dimethyl-o-anisidine: A molecular ion peak at m/z 151.
Quantitative NMR (qNMR)
qNMR can be used for a direct purity assessment without the need for a reference standard of the analyte itself, by using a certified internal standard.[1][2][3]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the synthesized this compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Spectral Data for Purity Validation
¹H and ¹³C NMR Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Reference |
| This compound | 6.95 (t, J=7.6 Hz, 1H), 6.82 (d, J=7.4 Hz, 1H), 6.72 (t, J=7.7 Hz, 1H), 6.66 (d, J=7.7 Hz, 1H), 4.28 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 2.91 (s, 3H, NCH₃) | 146.80, 139.29, 121.25, 116.19, 109.18, 55.28, 30.26 | [4] |
| 2-Methoxyaniline | 6.85-6.70 (m, 4H), 3.86 (s, 3H, OCH₃), 3.75 (br s, 2H, NH₂) | 147.2, 136.5, 121.3, 118.6, 115.0, 110.1, 55.3 | [5] |
| N,N-dimethyl-o-anisidine | 7.00-6.85 (m, 4H), 3.85 (s, 3H, OCH₃), 2.65 (s, 6H, N(CH₃)₂) | 152.8, 139.8, 123.5, 120.9, 118.2, 111.9, 55.4, 43.7 | [6] |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
| This compound | 137 | 122, 106, 94, 77 | [7] |
| 2-Methoxyaniline | 123 | 108, 80, 65 | [8] |
| N,N-dimethyl-o-anisidine | 151 | 136, 107, 92, 77 | [6] |
FTIR Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| This compound | 3410-3390 (N-H stretch), 3060-3010 (Aromatic C-H stretch), 2960-2830 (Aliphatic C-H stretch), 1600-1450 (C=C stretch), 1250-1200 (Asymmetric C-O-C stretch), 1050-1020 (Symmetric C-O-C stretch) | |
| 2-Methoxyaniline | 3450-3300 (N-H stretch, two bands for primary amine), 3070-3020 (Aromatic C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1620-1470 (C=C stretch), 1260-1210 (Asymmetric C-O-C stretch), 1040-1010 (Symmetric C-O-C stretch) | |
| N,N-dimethyl-o-anisidine | 3065-3015 (Aromatic C-H stretch), 2970-2820 (Aliphatic C-H stretch), 1600-1450 (C=C stretch), 1255-1205 (Asymmetric C-O-C stretch), 1055-1025 (Symmetric C-O-C stretch) |
Alternative Compounds
For certain synthetic applications, other substituted anilines may serve as viable alternatives to this compound. The choice of alternative often depends on the desired electronic and steric properties for a specific reaction.
| Compound | Structure | Key Features and Applications |
| 2,3-Dimethoxyaniline | A dimethoxy-substituted aniline. | Used as an intermediate in the synthesis of pharmaceuticals and dyes. The additional methoxy group can influence the electronic properties and reactivity of the aniline. |
| 2,5-Dimethoxyaniline | Another dimethoxy-substituted aniline. | Serves as a key intermediate in the manufacturing of dyes, pigments, and pharmaceuticals.[1][6][7][9] |
| N-Methylaniline | The parent compound without the methoxy group. | A fundamental building block in organic synthesis, used in the production of dyes, agrochemicals, and pharmaceuticals. Lacks the electron-donating effect of the methoxy group. |
Visualizations
Caption: Workflow for the purity validation of synthesized this compound.
Caption: Relationship between starting material, product, and common by-product.
References
- 1. 2,5-Dimethoxyaniline (102-56-7) at Nordmann - nordmann.global [nordmann.global]
- 2. biolinkonline.com [biolinkonline.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CAS 102-56-7 | 2,5-Dimethoxyaniline | Jay Finechem [jayfinechem.com]
- 7. scispace.com [scispace.com]
- 8. 2,3-Dimethoxyaniline | C8H11NO2 | CID 239603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,5-Dimethoxyaniline | 102-56-7 [chemicalbook.com]
spectroscopic comparison of 2-Methoxy-N-methylaniline and starting materials
A detailed analysis of 2-Methoxy-N-methylaniline, and its synthetic precursors, N-methylaniline and 2-methoxyaniline, is presented, offering a comparative overview of their key spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in drug development, providing objective experimental data to aid in compound identification and characterization.
This report focuses on the distinct spectroscopic signatures obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the final product and its starting materials. The compilation of this data facilitates a clear understanding of the structural transformations occurring during the synthesis of this compound.
Comparative Spectroscopic Data
The following table summarizes the key quantitative spectroscopic data for this compound and its starting materials.
| Spectroscopic Data | N-methylaniline | 2-methoxyaniline (o-anisidine) | This compound |
| ¹H NMR (CDCl₃, ppm) | ~7.31 (m, 2H), ~6.84 (t, 1H), ~6.71 (d, 2H), ~3.57 (s, 1H, NH), ~2.91 (s, 3H, N-CH₃)[1] | ~6.85-6.70 (m, 4H), ~3.87 (s, 3H, O-CH₃), ~3.75 (s, 2H, NH₂) | ~7.00-6.85 (m, 2H), ~6.72 (t, 1H), ~6.66 (d, 1H), ~4.28 (s, 1H, NH), ~3.89 (s, 3H, O-CH₃), ~2.91 (s, 3H, N-CH₃)[1] |
| ¹³C NMR (CDCl₃, ppm) | ~149.45, ~129.28, ~117.28, ~112.50, ~30.76 (N-CH₃)[1] | ~147.2, ~136.5, ~121.3, ~118.5, ~115.1, ~110.5, ~55.3 (O-CH₃) | ~146.80, ~139.29, ~121.25, ~116.19, ~109.18, ~55.28 (O-CH₃), ~30.26 (N-CH₃)[1] |
| IR (cm⁻¹) | ~3411 (N-H stretch)[2] | ~3450, ~3360 (N-H stretch) | Not explicitly found, but expect ~3400 (N-H stretch), ~2830 (C-H stretch of OCH₃), ~1250 (C-O stretch) |
| Mass Spec. (m/z) | 107.07 (M⁺)[1][3] | 123.15 (M⁺)[4] | 137.08 (M⁺)[1] |
Experimental Protocols
The data presented in this guide was obtained using standard spectroscopic techniques as detailed below:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples were analyzed as thin films or in a suitable solvent. The data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI).[1] The mass-to-charge ratio (m/z) of the molecular ion (M⁺) is reported.
Synthesis Pathway
The synthesis of this compound from its starting materials can be visualized as a direct methylation of 2-methoxyaniline or a methoxylation of N-methylaniline. The following diagram illustrates the relationship between these compounds.
Caption: Relationship between starting materials and the final product.
References
A Comparative Guide to the Reactivity of 2-Methoxy-N-methylaniline and Other Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Methoxy-N-methylaniline (also known as N-methyl-o-anisidine) with other substituted anilines. The reactivity of anilines is a critical parameter in organic synthesis and drug development, influencing reaction rates, product distribution, and metabolic stability. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate the underlying principles governing the reactivity of these versatile compounds.
Factors Influencing Aniline Reactivity
The reactivity of substituted anilines in reactions such as electrophilic substitution, acylation, and oxidation is primarily governed by the electronic and steric effects of the substituents on the aromatic ring and the nitrogen atom.
-
Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the nitrogen atom and the aromatic ring, enhancing nucleophilicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to reduced reactivity. These effects are a combination of inductive (+I/-I) and mesomeric (+M/-M) effects.
-
Steric Effects: Bulky substituents, particularly in the ortho position, can hinder the approach of reagents to the nitrogen atom or the aromatic ring, thereby decreasing the reaction rate.
The interplay of these factors determines the overall reactivity of a given substituted aniline.
Factors influencing the reactivity of substituted anilines.
Basicity as an Indicator of Reactivity
The basicity of an aniline, quantified by the pKa of its conjugate acid (the anilinium ion), is a good indicator of the electron density on the nitrogen atom and, consequently, its nucleophilicity. A higher pKa value indicates a stronger base and generally a more reactive nucleophile.
| Compound | Substituents | pKa of Conjugate Acid |
| Aniline | - | 4.6 |
| N-Methylaniline | N-CH₃ | 4.85 |
| p-Anisidine | p-OCH₃ | 5.34 |
| p-Toluidine | p-CH₃ | 5.08 |
| m-Anisidine | m-OCH₃ | - |
Data sourced from publicly available chemical databases.
The N-methyl group in N-methylaniline is electron-donating via an inductive effect, increasing the electron density on the nitrogen and making it slightly more basic than aniline. The methoxy group in p-anisidine is strongly electron-donating through its +M (resonance) effect, significantly increasing basicity.
For This compound , we can predict its basicity to be influenced by:
-
The +I effect of the N-methyl group , which increases basicity.
-
The +M and -I effects of the ortho-methoxy group . The +M effect increases electron density on the ring and the nitrogen, while the -I effect withdraws electron density. Generally, for a methoxy group, the +M effect is dominant.
-
A potential ortho-effect , where steric hindrance from the ortho-methoxy group could affect the solvation of the anilinium ion, potentially reducing its stability and thus the basicity of the parent aniline.
Due to the combination of the electron-donating N-methyl and o-methoxy groups, this compound is expected to be a stronger base than aniline and N-methylaniline.
Comparative Reactivity in Key Reactions
Oxidation
The oxidation of anilines is a complex process that can lead to a variety of products. The rate of oxidation is sensitive to the electronic properties of the substituents.
Experimental Data: Periodate Oxidation of Substituted Anilines
The following table summarizes the second-order rate constants (k₂) for the periodate oxidation of various substituted anilines in a 10% (v/v) acetone-water medium.
| Substrate | Substituent(s) | Second-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹] |
| p-Methoxyaniline | p-OCH₃ | 23.0 |
| p-Methylaniline | p-CH₃ | 13.8 |
| Aniline | H | - |
| N,N-Dimethylaniline | N(CH₃)₂ | - |
Rate constants are illustrative and sourced from kinetic studies on aniline oxidation.
The data clearly shows that electron-donating groups accelerate the rate of oxidation, with the strongly donating p-methoxy group leading to a significantly higher rate constant compared to the p-methyl group.
This compound is expected to be highly reactive towards oxidation due to the presence of two electron-donating groups (o-OCH₃ and N-CH₃).
Experimental Protocol: Kinetic Study of Periodate Oxidation of Anilines
This protocol is adapted from published studies on the periodate oxidation of anilines.
Materials:
-
Substituted aniline
-
Sodium metaperiodate (NaIO₄)
-
Acetone
-
Deionized water
-
Buffer solution (to maintain desired pH)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of the substituted aniline and sodium metaperiodate in a 10% (v/v) acetone-water mixture.
-
In a quartz cuvette, mix the aniline solution and buffer. Allow the solution to equilibrate to the desired temperature in the spectrophotometer.
-
Initiate the reaction by adding a known concentration of the thermostatted sodium metaperiodate solution.
-
Monitor the reaction progress by recording the absorbance of the reaction mixture at the λmax of the colored product at regular time intervals.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess (in this case, periodate).
Workflow for the kinetic study of aniline oxidation.
N-Acylation
N-acylation is a common reaction of anilines, and its rate is directly related to the nucleophilicity of the nitrogen atom. More basic anilines generally react faster. Kinetic studies on the acylation of substituted anilines with agents like dimethylketen have shown a correlation between the rate constant (k) and the pKa of the anilinium ion.
Qualitative Reactivity Comparison:
Based on the expected basicity:
p-Anisidine > p-Toluidine > N-Methylaniline > Aniline
We can predict the following order of reactivity towards acylation:
p-Anisidine > p-Toluidine > N-Methylaniline > Aniline
This compound , being a stronger base than N-methylaniline due to the additional electron-donating methoxy group, is expected to have a higher rate of acylation than both aniline and N-methylaniline. However, the ortho-methoxy group might introduce some steric hindrance, which could slightly decrease the rate compared to a para-substituted analogue like N-methyl-p-anisidine.
Experimental Protocol: N-Acetylation of an Aniline
This is a general procedure for the N-acetylation of anilines.
Materials:
-
Substituted aniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium acetate (to neutralize the acetic acid byproduct)
-
Water
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the aniline in glacial acetic acid or an appropriate solvent.
-
Add acetic anhydride to the solution.
-
If no solvent is used, add a solution of sodium acetate to neutralize the acetic acid formed during the reaction.
-
Stir the reaction mixture. The product, an acetanilide, will often precipitate out of the solution.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization.
Electrophilic Aromatic Substitution
The amino group (-NH₂) and its N-alkylated derivatives are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. The high reactivity can sometimes lead to multiple substitutions.
Qualitative Reactivity Comparison:
The activating strength of the substituent determines the rate of electrophilic substitution.
-
-NHCH₃ and -OCH₃ groups are both strongly activating.
-
-CH₃ group is moderately activating.
Therefore, the expected order of reactivity towards electrophiles is:
This compound ≈ p-Anisidine > p-Toluidine > N-Methylaniline > Aniline
This compound is expected to be highly reactive towards electrophilic aromatic substitution due to the combined activating effects of the N-methylamino and methoxy groups. The substitution will be directed to the positions ortho and para to these activating groups, with the final product distribution also being influenced by steric factors.
Conclusion
The reactivity of this compound is significantly influenced by the electron-donating properties of both the N-methyl and the ortho-methoxy groups. It is predicted to be more basic and more reactive in oxidation, N-acylation, and electrophilic aromatic substitution reactions compared to aniline and N-methylaniline. Its reactivity is likely to be comparable to or even greater than that of other electron-rich anilines such as p-anisidine and p-toluidine, although steric effects from the ortho-substituent may play a role in modulating its reactivity in certain reactions. The provided experimental protocols offer a framework for quantitatively determining the reactivity of this compound and other substituted anilines, enabling a more precise comparison and informed decision-making in synthetic and medicinal chemistry applications.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Methoxyaniline Derivatives
An in-depth analysis of derivatives synthesized from the versatile scaffold, 2-methoxyaniline, reveals a broad spectrum of biological activities, with significant potential in anticancer, antimicrobial, and anti-inflammatory applications. While direct research on derivatives of 2-Methoxy-N-methylaniline is emerging, the extensive studies on its close analog, 2-methoxyaniline (o-anisidine), provide a strong foundation for understanding the therapeutic promise of this class of compounds. This guide offers a comparative overview of the preclinical data, detailed experimental methodologies, and the underlying mechanisms of action for these derivatives, aimed at researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of anilinoquinazolines and anilinoquinolines, which can be synthesized from 2-methoxyaniline precursors, have shown significant promise as anticancer agents. These compounds often function by inhibiting critical signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[1] The cytotoxic effects of these derivatives have been evaluated against a range of cancer cell lines.
Comparative In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various anilino-based derivatives against several cancer cell lines, demonstrating their potent cytotoxic effects.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 8a | A431 (Carcinoma) | 2.62 | Erlotinib | >100 |
| 1f | HeLa (Cervical) | >50 | Gefitinib | 17.12[1] |
| BGC823 | (Gastric) | 3.21 | Gefitinib | 19.27[1] |
| 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12[1] |
| BGC823 | (Gastric) | 4.65 | Gefitinib | 19.27[1] |
| 10k | A549 (Lung) | 0.07 | Afatinib | 0.05 |
| PC-3 | (Prostate) | 7.67 | Afatinib | 4.1 |
| MCF-7 | (Breast) | 4.65 | Afatinib | 5.83 |
| HeLa | (Cervical) | 4.83 | Afatinib | 6.81 |
| 4a | MDA-MB-231 (Breast) | 0.88 | - | - |
| Compound 9b | MCF7 (Breast) | <3 | Sorafenib | - |
| Compound 9d | PC3 (Prostate) | <5 | Sorafenib | - |
| Compound 10b | HCT-116 (Colon) | 2.8 | Doxorubicin | - |
| Compound 10b | T98G (Glioblastoma) | 2.0 | Doxorubicin | - |
| Compound 2g | Multiple Cell Lines | Broad Spectrum | - | - |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (e.g., A431, HeLa, BGC823) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations using cell culture medium. The cells are then treated with these concentrations for a specified duration, typically 48 or 72 hours.[1]
-
MTT Addition: Following the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated as the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway: EGFR and VEGFR-2 Inhibition
Many anilino-based derivatives exert their anticancer effects by dually inhibiting the EGFR and VEGFR-2 signaling pathways. These receptor tyrosine kinases are pivotal for tumor growth, proliferation, and angiogenesis.[1]
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by anilino-based compounds.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of 2-methoxyaniline, particularly Schiff bases and their metal complexes, have demonstrated notable antimicrobial properties. These compounds have been screened against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Comparative In Vitro Antimicrobial Activity
The following table presents the antimicrobial activity of various 2-methoxyaniline derivatives, with data presented as the diameter of the zone of inhibition or the Minimum Inhibitory Concentration (MIC).
| Compound Type | Target Microorganism | Activity (Zone of Inhibition in mm or MIC in µg/mL) |
| Schiff Base of 2-methoxybenzaldehyde | Staphylococcus aureus | No activity |
| Escherichia coli | Active | |
| Co(II) Complex of Schiff Base | Staphylococcus aureus | Active |
| Escherichia coli | Active | |
| Ni(II) Complex of Schiff Base | Staphylococcus aureus | More active than Co(II) complex |
| Escherichia coli | More active than Co(II) complex | |
| Candida albicans | Active, activity increases with concentration | |
| Quinoxaline Derivatives (e.g., 2d, 3c) | Escherichia coli | MIC: 8 µg/mL[2] |
| Quinoxaline Derivatives (e.g., 2d, 3c, 4, 6a) | Bacillus subtilis | MIC: 16 µg/mL[2] |
| Quinoxaline Derivative (10) | Candida albicans | MIC: 16 µg/mL[2] |
| Aspergillus flavus | MIC: 16 µg/mL[2] | |
| N-alkyl substituted azachalconium bromides | Various Microorganisms | MIC: 0.42-58.7 µg/mL[3] |
Experimental Protocol: Antimicrobial Susceptibility Testing
Agar Well Diffusion Method:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.
-
Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Broth Microdilution Method (for MIC determination):
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[2]
Experimental Workflow: Antimicrobial Screening
The following diagram illustrates a typical workflow for screening new compounds for antimicrobial activity.
References
Assessing the Nucleophilicity of 2-Methoxy-N-methylaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the nucleophilicity of 2-methoxy-N-methylaniline, a crucial parameter in predicting its reactivity in various chemical transformations. By comparing its anticipated performance with structurally related anilines, this document aims to equip researchers with the necessary data and methodologies to make informed decisions in synthetic chemistry and drug discovery.
Introduction to Nucleophilicity
Nucleophilicity is a fundamental concept in organic chemistry that describes the ability of a chemical species to donate an electron pair to an electrophile. For aniline derivatives, the nucleophilicity is primarily determined by the electron density on the nitrogen atom, which is modulated by the electronic and steric effects of substituents on the aromatic ring and the nitrogen atom itself. In the case of this compound, the interplay of the ortho-methoxy group and the N-methyl group dictates its overall reactivity.
Factors Influencing the Nucleophilicity of this compound
The nucleophilicity of this compound is influenced by a combination of electronic and steric effects:
-
Ortho-Methoxy Group: The methoxy group at the ortho position exerts two opposing electronic effects: a resonance effect (+M) that donates electron density to the aromatic ring, and an inductive effect (-I) that withdraws electron density. Generally, the resonance effect is dominant, leading to an overall increase in electron density on the aniline nitrogen, thus enhancing its nucleophilicity.[1] However, the ortho position can also introduce steric hindrance, which may counteract this electronic activation.
-
N-Methyl Group: The methyl group attached to the nitrogen is an electron-donating group (+I effect), which directly increases the electron density on the nitrogen atom. This generally leads to an increase in both basicity and nucleophilicity compared to the parent aniline.[2][3]
Comparative Analysis of Nucleophilicity
To provide a quantitative assessment, we will utilize Mayr's nucleophilicity scale, a widely accepted system for quantifying nucleophilicity. The scale is defined by the equation:
log k = s(N + E)
where k is the second-order rate constant, s is a nucleophile-specific sensitivity parameter, N is the nucleophilicity parameter, and E is an electrophilicity parameter. Higher N values indicate greater nucleophilicity.
Data Presentation: Comparison of Mayr's Nucleophilicity Parameters
| Compound | Structure | Mayr's Nucleophilicity Parameter (N) (in CH₃CN) | s Parameter | Reference |
| Aniline | NH₂ on Benzene | 12.64 | 0.68 | [4] |
| p-Anisidine | p-OCH₃-Aniline | 14.92 | 0.67 | [5] |
| N-Methylaniline | NH(CH₃) on Benzene | ~14-15 (Estimated) | ~0.7 (Estimated) | - |
| This compound | o-OCH₃-N(CH₃)-Aniline | ~15-16 (Estimated) | ~0.7 (Estimated) | - |
| N,N-Dimethylaniline | N(CH₃)₂ on Benzene | 16.53 | 0.72 | [4] |
Note: The values for N-Methylaniline and this compound are estimations based on the electronic effects of the substituents. The N-methyl group is expected to increase the nucleophilicity compared to aniline. The ortho-methoxy group in this compound is also electron-donating, further enhancing its nucleophilicity, though potential steric hindrance might slightly temper this effect.
Experimental Protocol: Determination of Mayr's Nucleophilicity Parameter (N)
This protocol outlines the general procedure for determining the nucleophilicity parameter N of an aniline derivative using reference electrophiles, such as benzhydrylium ions.[1][6]
Objective: To determine the second-order rate constants for the reaction of this compound with a series of reference electrophiles of known electrophilicity (E) to calculate its nucleophilicity parameter (N).
Materials:
-
This compound
-
A series of reference electrophiles (e.g., diarylcarbenium ions with known E parameters)
-
Anhydrous solvent (e.g., acetonitrile)
-
Spectrophotometer (UV-Vis) with stopped-flow accessory
-
Inert atmosphere setup (e.g., Schlenk line)
-
Standard laboratory glassware
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and each reference electrophile in the chosen anhydrous solvent under an inert atmosphere.
-
The concentrations should be chosen to allow for pseudo-first-order kinetics, with the aniline in large excess.
-
-
Kinetic Measurements:
-
The reactions are typically fast and are monitored using a stopped-flow spectrophotometer.
-
Mix the solution of the electrophile with the excess aniline solution in the stopped-flow apparatus.
-
Monitor the disappearance of the colored electrophile at its characteristic wavelength (λmax) over time.
-
Record the absorbance decay as a function of time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance decay to a first-order exponential function.
-
The second-order rate constant (k) is obtained from the slope of a plot of kobs versus the concentration of the aniline.
-
Repeat this procedure for a series of reference electrophiles with different E values.
-
-
Determination of N and s:
-
Plot log k versus the known E parameters of the reference electrophiles.
-
According to the Mayr equation, this plot should yield a straight line.
-
The slope of the line gives the nucleophile-specific sensitivity parameter s.
-
The y-intercept of the line is equal to sN, from which the nucleophilicity parameter N can be calculated.
-
Visualizing the Assessment Workflow
The following diagrams illustrate the logical relationships in assessing nucleophilicity and the experimental workflow.
Caption: Influence of substituents on the nucleophilicity of this compound.
References
A Comparative Guide to the Synthetic Routes of 2-Methoxy-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
2-Methoxy-N-methylaniline is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides a detailed comparison of four primary synthetic pathways to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific needs.
Executive Summary
This guide evaluates the following synthetic routes for the preparation of this compound:
-
Direct N-methylation of 2-Methoxyaniline: Utilizing various methylating agents.
-
Reductive Amination: Reacting 2-methoxybenzaldehyde with methylamine.
-
Buchwald-Hartwig Amination: Cross-coupling of 2-bromoanisole with methylamine.
-
N-Alkylation of a Protected 2-Methoxyaniline: A multi-step approach involving protection, alkylation, and deprotection.
The comparison reveals that while direct N-methylation with methanol offers a green and atom-economical approach, it may require longer reaction times and specialized catalysts. Traditional N-methylation using alkyl halides provides a more classical approach but involves hazardous reagents. Reductive amination and Buchwald-Hartwig amination represent versatile and high-yielding alternatives, with the choice depending on the availability of starting materials and tolerance to specific reaction conditions.
Data Presentation
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| 1. N-methylation of 2-Methoxyaniline (Methanol) | 2-Methoxyaniline, Methanol | Iridium(I) complex, Cs₂CO₃ | 48 h | 150 | >99 (conversion) | Atom economical, green solvent. | Long reaction time, requires specialized catalyst. |
| 1. N-methylation of 2-Methoxyaniline (Dimethyl Sulfate) | 2-Methoxyaniline, Dimethyl Sulfate | NaHCO₃, Acetone | 20 h | Reflux | ~60-70 (General) | Readily available reagents. | Toxic methylating agent, moderate yield. |
| 1. N-methylation of 2-Methoxyaniline (Methyl Iodide) | 2-Methoxyaniline, Methyl Iodide | K₂CO₃, Dichloromethane | 16 h | Room Temp | Not Specified | Mild conditions. | Toxic and volatile reagent. |
| 2. Reductive Amination | 2-Methoxybenzaldehyde, Methylamine | NaBH(OAc)₃, Acetic Acid | 12-24 h | Room Temp | ~72-96 (Analogous) | High yields, mild conditions. | Requires stoichiometric reducing agent. |
| 3. Buchwald-Hartwig Amination | 2-Bromoanisole, Methylamine | Pd₂(dba)₃, (±)-BINAP, NaOtBu | 4 h | 80 | ~60 (General) | High functional group tolerance. | Requires expensive catalyst and ligands. |
| 4. Protection-Alkylation-Deprotection | 2-Methoxyaniline | Trifluoroacetic anhydride, Methyl Iodide, Base | Multi-step | Various | High (General) | Good for selective mono-methylation. | Multi-step process, lower overall yield. |
Signaling Pathways and Experimental Workflows
To visually represent the logic of the synthetic routes, the following diagrams are provided in DOT language.
Diagram 1: Synthetic Routes to this compound
Caption: Overview of synthetic pathways to this compound.
Diagram 2: Experimental Workflow for a Typical Synthetic Route
A Comparative Guide to the Quantitative Analysis of 2-Methoxy-N-methylaniline in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-Methoxy-N-methylaniline in a reaction mixture. The performance of various techniques is evaluated based on experimental data from closely related compounds, offering a robust framework for method selection and development.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of common analytical techniques applicable to the quantification of this compound. Data for structurally similar aromatic amines are included to provide a comparative benchmark.
| Analytical Method | Analyte(s) | LOD (Limit of Detection) | LOQ (Limit of Quantitation) | Linearity Range (R²) | Recovery (%) | Reference |
| GC-MS | p-Anisidine, 4-Methoxy-2-nitroaniline | 0.4 ppm, 1.23 ppm | 1.05 ppm, 3.16 ppm | >0.99 | 85.9 - 100.3 | [1] |
| Methyl aniline compounds | 1.0 mg/L | - | - | 85 - 103 | [2] | |
| Fentanyl and Butyryl Fentanyl | - | 1 ng/mL | >0.99 | 80.0 - 100.0 | [3] | |
| HPLC-UV | Aniline, N-methylaniline | - | 0.010% (w/w) | >0.999 | - | [4] |
| Methyl Anthranilate | 1.25 ng/mL | 4.17 ng/mL | >0.999 | 83.6 - 102.4 | [5] | |
| GC-FID | Amphetamine-type stimulants | 0.0823 - 0.1566 ppm | 2.4943 - 4.7465 ppm | >0.999 | - | |
| qNMR | Aromatic Amino Acids | - | - | - | 97 - 98 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify this compound in a reaction mixture with high selectivity and sensitivity.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Reagents:
-
This compound analytical standard
-
Internal standard (e.g., N-methyl-p-toluidine or a deuterated analog)
-
High-purity solvent for dilution (e.g., Dichloromethane, Ethyl Acetate)
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a known volume of solvent.
-
Add a known concentration of the internal standard.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound (e.g., m/z 137, 122, 106) and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To provide a robust and widely accessible method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
This compound analytical standard
-
Internal standard (e.g., 2,4-Dimethoxyaniline)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Acid for mobile phase modification (e.g., Formic acid or Phosphoric acid)
Procedure:
-
Sample Preparation:
-
Similar to GC-MS sample preparation, dissolve the reaction mixture in the mobile phase or a compatible solvent and add the internal standard.
-
-
Calibration Standards:
-
Prepare a series of calibration standards with known concentrations of this compound and a constant concentration of the internal standard in the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm or λmax of this compound.
-
-
Data Analysis:
-
Construct a calibration curve and determine the analyte concentration as described for the GC-MS method.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To achieve a direct and primary ratio-based quantification of this compound without the need for a specific analyte standard.
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
-
High-precision NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Certified internal standard of known purity (e.g., Maleic acid, 1,3,5-Trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the reaction mixture.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both in a known volume of deuterated solvent in a vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
A calibrated 90° pulse.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with minimal baseline correction and phasing.
-
Integrate a well-resolved signal of this compound (e.g., the N-methyl protons) and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / m_sample) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
IS = Internal Standard
-
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for selecting an appropriate analytical method.
Caption: Experimental workflow for quantitative analysis.
Caption: Decision tree for analytical method selection.
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Guide to 2-Methoxy-N-methylaniline and Its Alternatives for Researchers
This guide provides a comprehensive comparison of 2-Methoxy-N-methylaniline and its key alternatives for researchers, scientists, and drug development professionals. By examining their chemical properties, reactivity, and performance in relevant applications, this document aims to inform the selection of the most suitable compound for specific research needs.
Introduction
This compound is a substituted aniline derivative utilized in various organic synthesis applications, including as a building block for pharmaceuticals and other complex molecules. The position of the methoxy group and the N-methylation significantly influence the compound's reactivity and physical properties. Understanding these characteristics is crucial for its effective application. This guide compares this compound with its positional isomers, 3-Methoxy-N-methylaniline and 4-Methoxy-N-methylaniline, as well as its fluorinated analog, 4-Fluoro-2-methoxy-N-methylaniline, to provide a clear perspective on their relative performance.
Certificate of Analysis: Typical Specifications
A Certificate of Analysis (CoA) for this compound typically includes the following specifications, ensuring its quality and purity for research and development purposes.
| Parameter | Typical Specification |
| Appearance | Colorless to light yellow liquid |
| Purity (by GC) | ≥ 97%[1] |
| Identity (by IR/NMR) | Conforms to structure |
| Molecular Formula | C₈H₁₁NO[1][2] |
| Molecular Weight | 137.18 g/mol [1] |
Alternatives to this compound
The primary alternatives to this compound in synthetic applications are its positional isomers and analogs with different electronic properties.
-
3-Methoxy-N-methylaniline: An isomer where the methoxy group is at the meta-position relative to the amino group.
-
4-Methoxy-N-methylaniline: An isomer with the methoxy group at the para-position.
-
4-Fluoro-2-methoxy-N-methylaniline: An analog featuring a fluorine atom, which alters the electronic properties of the aromatic ring.
Performance Comparison
The performance of these compounds is primarily dictated by the electronic and steric effects of their substituents.
Chemical Reactivity and Basicity
The position of the electron-donating methoxy group (-OCH₃) on the aniline ring significantly impacts the nucleophilicity and basicity of the nitrogen atom. In general, the para-position (4-Methoxy-N-methylaniline) allows for the strongest electron-donating resonance effect, leading to higher electron density on the nitrogen and thus greater basicity and nucleophilicity compared to the ortho (this compound) and meta (3-Methoxy-N-methylaniline) isomers.
The ortho-isomer, this compound, may experience steric hindrance from the adjacent methoxy group, which can impede its reactivity in certain reactions. The introduction of an electron-withdrawing fluorine atom, as in 4-Fluoro-2-methoxy-N-methylaniline, is predicted to decrease the electron density on the nitrogen atom, making it a weaker base and a less potent nucleophile compared to its non-fluorinated counterpart.
Performance in N-Methylation Reactions
While direct comparative studies are limited, the yield of N-methylation of the parent methoxyanilines can provide insights into the relative reactivity of the starting materials. The following table summarizes reported yields for the N-methylation of o- and p-methoxyaniline under specific catalytic conditions.
| Starting Material | Catalyst | Product | Yield (%) |
| 2-Methoxyaniline | Iridium(I) Complex | This compound | Quantitative (after 48h with 3 mol% catalyst) |
| 4-Methoxyaniline | Iridium(I) Complex | 4-Methoxy-N-methylaniline | Quantitative |
It is noteworthy that the N-methylation of o-anisidine (2-methoxyaniline) was found to be the least reactive among the tested isomers, requiring a higher catalyst load and longer reaction time to achieve complete conversion. This is likely due to the steric hindrance of the ortho-methoxy group.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
General Experimental Protocol for Iridium-Catalyzed N-Methylation of Methoxyanilines
This protocol is adapted from a study on the N-methylation of anilines using an Iridium(I) catalyst.
Materials:
-
Methoxyaniline isomer (e.g., 2-methoxyaniline or 4-methoxyaniline)
-
Iridium(I) catalyst (e.g., [Ir(OMe)(CO)₂(κC-tBuImCH₂PyCH₂OMe)])
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox, charge a Schlenk tube with the Iridium(I) catalyst (0.5-3 mol%) and cesium carbonate (0.5 equivalents).
-
Add anhydrous methanol (e.g., 1.5 mL) to the tube.
-
Add the methoxyaniline substrate (1.0 equivalent).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 150 °C).
-
Stir the reaction mixture for the specified time (e.g., 5-48 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified by standard techniques such as column chromatography on silica gel.
Conclusion
The choice between this compound and its alternatives depends on the specific requirements of the intended application.
-
This compound is a readily available building block, but its reactivity may be tempered by steric effects from the ortho-methoxy group.
-
4-Methoxy-N-methylaniline is generally more reactive and basic due to the favorable electronic contribution of the para-methoxy group, making it a good choice for reactions where higher nucleophilicity is desired.
-
3-Methoxy-N-methylaniline offers an intermediate reactivity profile.
-
4-Fluoro-2-methoxy-N-methylaniline provides a less nucleophilic and basic option, which can be advantageous in reactions where fine-tuning of reactivity is necessary or where the fluorine atom can impart desirable properties to the final product, such as altered metabolic stability or binding affinity in a biological context.
Researchers should consider these factors when selecting the optimal substituted aniline for their synthetic and drug discovery endeavors. The provided experimental protocols offer a starting point for the synthesis and evaluation of these valuable compounds.
References
The Efficacy of 2-Methoxy-N-methylaniline as a Precursor in Drug Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate precursors is a critical determinant of reaction efficiency, yield, and the overall viability of a drug development pipeline. Substituted anilines are a cornerstone class of intermediates, valued for their versatility in forming crucial C-N bonds in a vast array of therapeutic agents. This guide provides a comparative analysis of 2-Methoxy-N-methylaniline and its alternatives, focusing on their efficacy as precursors in drug synthesis. The comparison is supported by available experimental data and established chemical principles, offering a framework for informed decision-making in synthetic route design.
Introduction to this compound in Drug Synthesis
This compound is a substituted aniline that serves as a valuable building block in organic synthesis. The presence of both a methoxy (-OCH₃) group at the ortho position and an N-methyl group modifies the electronic and steric properties of the aniline core. The methoxy group is electron-donating through resonance, which can enhance the nucleophilicity of the aromatic ring, while the N-methyl group increases the basicity of the nitrogen atom compared to its primary amine counterpart. These characteristics make it a suitable precursor for a variety of reactions common in pharmaceutical synthesis, particularly in the construction of kinase inhibitors and other complex heterocyclic systems.
Comparative Analysis with Alternative Precursors
A direct, head-to-head comparison of this compound with an alternative precursor for the synthesis of the same drug under identical conditions is not extensively available in the public domain. However, a meaningful comparison can be drawn by examining its properties against a commonly used alternative, such as a chloro-substituted aniline, in the context of key synthetic reactions. For this guide, we will compare the expected efficacy of this compound with that of a generic chloro-N-methylaniline precursor in a representative synthetic transformation relevant to drug discovery.
The primary difference in reactivity between these precursors stems from the electronic effects of the methoxy versus the chloro substituent. The methoxy group is an activating group, donating electron density to the aromatic ring, while the chloro group is a deactivating group, withdrawing electron density. This fundamental difference can significantly impact the rates and outcomes of synthetic steps.
Data Presentation: Comparison of Precursor Properties and Reactivity
| Parameter | This compound | Chloro-N-methylaniline (generic) | Rationale |
| Molecular Weight | 137.18 g/mol [1][2][3] | Varies with position of Cl | - |
| Electronic Effect of Substituent | Methoxy (-OCH₃): Electron-donating (+M > -I) | Chloro (-Cl): Electron-withdrawing (-I > +M) | The methoxy group's resonance effect dominates, increasing electron density on the ring. The chloro group's inductive effect dominates, decreasing electron density. |
| Predicted Nucleophilicity of Nitrogen | Higher | Lower | The electron-donating methoxy group increases the electron density on the nitrogen, making it a stronger nucleophile. |
| Reactivity in Nucleophilic Aromatic Substitution (SNAr) | Slower reaction of the aniline as a nucleophile if the reaction site is on another molecule. Faster if the aniline ring is the substrate for substitution. | Faster reaction of the aniline as a nucleophile. Slower if the aniline ring is the substrate. | A more nucleophilic nitrogen (from the methoxy-substituted aniline) will react faster. A more electron-deficient ring (from the chloro-substituted aniline) will be a better substrate for nucleophilic attack. |
| Reactivity in Electrophilic Aromatic Substitution | Faster | Slower | The electron-rich ring of the methoxy-aniline is more susceptible to electrophilic attack. |
| Typical Application | Synthesis of kinase inhibitors and other heterocyclic compounds. | Precursor for drugs like Dasatinib (using 2-chloro-6-methylaniline).[4] | The choice of precursor is often dictated by the specific electronic requirements of the target molecule and the synthetic strategy. |
Experimental Protocols
While a direct comparative study is unavailable, the following protocols represent typical synthetic transformations where these precursors would be employed.
Experimental Protocol 1: N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the coupling of an aniline with an aryl halide, a common reaction in the synthesis of kinase inhibitors.
Materials:
-
Substituted Aniline (e.g., this compound or a chloro-N-methylaniline) (1.0 mmol)
-
Aryl Halide (e.g., 4-chloropyrimidine) (1.2 mmol)
-
Palladium Catalyst (e.g., Pd₂(dba)₃) (0.02 mmol)
-
Ligand (e.g., Xantphos) (0.04 mmol)
-
Base (e.g., Cs₂CO₃) (1.5 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the substituted aniline, aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The reaction with this compound is expected to proceed at a different rate compared to a chloro-substituted aniline due to the difference in the nucleophilicity of the nitrogen atom. The electron-donating methoxy group should enhance the nucleophilicity, potentially leading to a faster reaction rate under identical conditions.
Experimental Protocol 2: N-Methylation of a Primary Aniline
This protocol outlines a general method for the synthesis of N-methylated anilines, such as this compound, from the corresponding primary aniline.
Materials:
-
2-Methoxyaniline (1.0 mmol)
-
Formaldehyde (37% in H₂O) (2.5 mmol)
-
Sodium Borohydride (NaBH₄) (1.5 mmol)
-
Methanol (10 mL)
Procedure:
-
Dissolve 2-methoxyaniline in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add formaldehyde solution dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add sodium borohydride portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Mandatory Visualizations
Logical Relationship Diagram
Caption: Logical workflow from precursor selection to drug candidate evaluation.
Signaling Pathway Diagram
Many kinase inhibitors synthesized from aniline precursors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.
Conclusion
This compound is a valuable precursor in drug synthesis, offering distinct reactivity based on the electronic properties of its substituents. While direct comparative data against alternatives for specific drug syntheses is limited, an understanding of fundamental chemical principles allows for a rational assessment of its potential efficacy. The electron-donating nature of the methoxy group generally enhances the nucleophilicity of the aniline nitrogen, which can be advantageous in many C-N bond-forming reactions. Conversely, a chloro-substituted aniline offers a different electronic profile that may be beneficial in other synthetic contexts. The choice of precursor will ultimately depend on the specific requirements of the target molecule, the overall synthetic strategy, and the desired physicochemical properties of the final drug candidate. This guide provides a foundational framework for researchers to navigate these considerations in their pursuit of novel therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 3. "Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatini" by Rakesh Tiwari, Alex Brown et al. [digitalcommons.chapman.edu]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Methoxy-N-methylaniline: A Comprehensive Safety Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 2-Methoxy-N-methylaniline (CAS No. 10541-78-3), a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these step-by-step instructions is critical for minimizing risks associated with the handling and disposal of this hazardous material.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2]
Required Personal Protective Equipment:
-
Gloves: Chemically resistant gloves must be worn. Inspect gloves prior to use and utilize proper glove removal techniques to avoid skin contact.[1]
-
Eye Protection: Safety glasses or a face shield are mandatory to prevent eye contact.[1]
-
Respiratory Protection: In environments where dust or aerosols may be generated, a NIOSH-approved N95 (US) or equivalent particle respirator is necessary.[2]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin exposure.[2]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols during handling.[1]
II. Quantitative Safety Data
The following table summarizes key quantitative and qualitative safety information for this compound.
| Property | Value | Source |
| CAS Number | 10541-78-3 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1][2] |
| H317: May cause an allergic skin reaction | [1][2] | |
| Signal Word | Warning | [1][2] |
| Flash Point | 98 °C (208.4 °F) - closed cup | |
| Melting Point | 30-34 °C | [3] |
| Storage Class Code | 11 - Combustible Solids |
III. Spill Management Protocol
In the event of a spill, immediate containment and cleanup are necessary to prevent exposure and environmental contamination.
Minor Spill (within a chemical fume hood):
-
Ensure Adequate Ventilation: Work within the confines of the fume hood.
-
Wear Appropriate PPE: Don all required personal protective equipment.
-
Contain and Absorb: Do not let the product enter drains.[1][2] Sweep up the spilled solid material, taking care not to create dust, and shovel it into a suitable, closed container for disposal.[1][2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.
Major Spill (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert Personnel: Notify your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Restrict Access: Prevent entry into the affected area.
-
Professional Cleanup: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.
IV. Waste Disposal Workflow
The proper disposal of this compound is a critical step in the laboratory workflow. The following diagram outlines the decision-making and procedural steps for its disposal.
Caption: Disposal workflow for this compound.
V. Step-by-Step Disposal Procedure
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Waste Collection:
-
Container: Use a designated, chemically compatible waste container, such as one made of high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound".
-
-
Waste Accumulation:
-
Perform all waste transfers in a well-ventilated area, such as a chemical fume hood.
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated, cool, and dry secondary containment bin away from incompatible materials.
-
-
Final Disposal:
-
The primary disposal method is to engage a licensed professional waste disposal service.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Dispose of the contents and the container at an approved waste disposal plant.[2]
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[1]
-
Complete all necessary hazardous waste manifests or tags as required by your institution and local regulations.
-
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment.
References
Personal protective equipment for handling 2-Methoxy-N-methylaniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methoxy-N-methylaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 10541-78-3
-
Molecular Formula: C₈H₁₁NO
Hazard Summary: this compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] It is a combustible solid and requires careful handling to avoid ignition sources.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these recommendations is critical to ensure personal safety.
| Body Part | PPE Recommendation | Standard/Specification |
| Respiratory | Dust mask or respirator | NIOSH N95 (US) or EN 143 (EU) particulate filter[1][3] |
| Eyes/Face | Safety glasses or chemical safety goggles | OSHA 29 CFR 1910.133 or EN 166 (EU)[3] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene recommended[4] |
| Body | Lab coat, long pants, and closed-toe shoes | Standard laboratory practice |
| Additional | Chemical-resistant apron and sleeves | For larger quantities or potential for splashing |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. A chemical fume hood is highly recommended.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the handling area.
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
3. Handling the Chemical:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe in dust, fumes, or vapors.
-
Weigh and transfer the chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the container tightly closed when not in use.
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.
-
Clean the work area and any equipment used.
Handling Workflow
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
2. Waste Collection:
-
Use a designated and compatible hazardous waste container, typically provided by your EHS department.[4]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Perform all waste transfers in a well-ventilated area, such as a chemical fume hood.[4]
3. Storage of Waste:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Use secondary containment to prevent spills.[4]
-
Keep a log of the waste added to the container.[4]
4. Final Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.[4]
-
Complete a hazardous waste tag with all required information.[4]
Disposal Workflow
Caption: Workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
